1-Butyl-2-methylindole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHUBUOHKIOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068437 | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-35-9 | |
| Record name | 1-Butyl-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Butyl-2-methylindole: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-methylindole is an alkylated indole derivative that serves as a versatile building block in organic synthesis and various industrial applications. Its unique structure, featuring a butyl group at the nitrogen (N-1) position and a methyl group at the C-2 position of the indole ring, imparts specific physicochemical properties that make it a valuable intermediate. This compound is utilized in the development of pharmaceuticals, particularly in targeting neurological disorders, as well as in the creation of advanced materials like polymers and coatings.[1] Furthermore, it finds application as a fragrance ingredient and in the formulation of agrochemicals.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate its structure and preparation workflow.
Physical and Chemical Properties
This compound is typically a light yellow, oil-like liquid under standard conditions.[1][2] The presence of the non-polar butyl chain and the aromatic indole core dictates its solubility, rendering it generally insoluble in water but soluble in common organic solvents like ethanol and ether, a characteristic shared with similar alkylated indoles.[3]
Table of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 42951-35-9 | [1][2] |
| Molecular Formula | C₁₃H₁₇N | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
| Appearance | Light yellow liquid / Oil-like liquid | [1][2] |
| Boiling Point | 127-133 °C at 5 mmHg306.3 °C at 760 mmHg | [1][2] |
| Density | 0.96 g/cm³ | [2] |
| Flash Point | 139.1 °C | [2] |
| Purity | ≥ 98% (by GC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Chemical Structure and Spectroscopic Data
The structure of this compound consists of a bicyclic indole core, which is an aromatic heterocycle containing a benzene ring fused to a pyrrole ring. A methyl group is attached at the second position (C2) of the indole ring, and a butyl group is attached to the nitrogen atom (N1).
References
1-Butyl-2-methylindole CAS number and molecular structure
This technical guide provides a comprehensive overview of 1-Butyl-2-methylindole, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.
Core Compound Information
CAS Number: 42951-35-9[1][2][3]
Molecular Structure:
This compound possesses a bicyclic structure, consisting of a fused benzene and pyrrole ring, which forms the indole core. A butyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a methyl group is at position 2.
Molecular Formula: C₁₃H₁₇N[1][2]
SMILES: CCCCN1C(=CC2=CC=CC=C21)C[4]
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 187.28 g/mol | [1][2] |
| Appearance | Light yellow liquid, oil-like liquid | [1] |
| Boiling Point | 127-133 °C at 5 mmHg; 306.3 °C at 760 mmHg | [1][3] |
| Density | 0.96 g/cm³ | [3] |
| Flash Point | 139.1 °C | [3] |
| Refractive Index | 1.541 | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| Mass Spectrometry (GC-MS) | Exact Mass: 187.1361 g/mol | [2][5] |
| Predicted Collision Cross Section ([M+H]⁺): 141.5 Ų | [5] | |
| Predicted Collision Cross Section ([M+Na]⁺): 151.6 Ų | [5] | |
| ¹H NMR | Specific data for this compound is not readily available. Data for the parent compound, 2-methylindole, shows characteristic aromatic and methyl proton signals. | [6] |
| ¹³C NMR | Specific data for this compound is not readily available. Data for similar compounds like 1-amino-2-methylindole has been reported. | [7] |
| Infrared (IR) Spectroscopy | Specific data for this compound is not readily available. The spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as C-N stretching. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.
Materials:
-
2-methylindole
-
Sodium hydride (NaH) or a similar strong base
-
1-Bromobutane or 1-iodobutane
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: A solution of 2-methylindole (1 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 2-methylindole.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromobutane (1.1 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis workflow for this compound via N-alkylation.
Biological Activity and Applications
Indole derivatives are known for their wide range of biological activities and are a common scaffold in medicinal chemistry.[8][9] While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, its primary utility lies in its role as a synthetic intermediate and building block.
Key Application Areas:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities, particularly in the development of compounds targeting neurological disorders.[1] The indole nucleus is a key component of many drugs, and modifications at the N1 and C2 positions can significantly influence biological activity.[8][9]
-
Fragrance Industry: This compound is utilized as a fragrance ingredient in perfumes and personal care products, contributing a unique scent profile.[1]
-
Materials Science: this compound is employed in the creation of advanced materials, such as polymers and coatings, where it can enhance properties like durability and environmental resistance.[1]
-
Agricultural Chemicals: It has applications in the formulation of agrochemicals, where it can improve the efficacy and stability of pesticides and herbicides.[1]
Logical relationship between the core structure and its applications.
Safety and Handling
-
General Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
-
Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
Always consult the specific SDS provided by the supplier before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chembk.com [chembk.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. PubChemLite - 1-butyl-2-methyl-1h-indole (C13H17N) [pubchemlite.lcsb.uni.lu]
- 6. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Butyl-2-methylindole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-2-methylindole, catering to researchers, scientists, and professionals in drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes analytical workflows.
Quantitative Spectroscopic Data
The following tables summarize the mass spectrometry data for this compound and the predicted NMR and IR data.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The electron ionization (EI) method is commonly used for the analysis of such compounds.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N | [1][2][3][4][5] |
| Molecular Weight | 187.28 g/mol | [1][2][3][4] |
| Exact Mass | 187.1361 g/mol | [1] |
| Ionization Type | Electron Ionization (EI) | [1] |
| Key Fragments (m/z) | Predicted/Observed | |
| 187 | [M]⁺ (Molecular Ion) | [1] |
| 144 | [M - C₃H₇]⁺ (Loss of propyl radical) | |
| 130 | [M - C₄H₉]⁺ (Loss of butyl radical) |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit characteristic signals for the aromatic protons of the indole ring, the protons of the butyl group, and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (indole ring) | 7.0 - 7.6 | Multiplet | 4H |
| H-3 (indole ring) | ~6.2 | Singlet | 1H |
| N-CH₂ (butyl) | ~4.0 | Triplet | 2H |
| CH₂ (butyl) | ~1.7 | Sextet | 2H |
| CH₂ (butyl) | ~1.4 | Sextet | 2H |
| CH₃ (butyl) | ~0.9 | Triplet | 3H |
| C₂-CH₃ (methyl) | ~2.4 | Singlet | 3H |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (if applicable) | N/A |
| C in aromatic rings | 110 - 140 |
| C₂ (indole ring) | ~136 |
| C₃ (indole ring) | ~100 |
| C₃ₐ (indole ring) | ~128 |
| C₇ₐ (indole ring) | ~137 |
| N-CH₂ (butyl) | ~45 |
| CH₂ (butyl) | ~31 |
| CH₂ (butyl) | ~20 |
| CH₃ (butyl) | ~14 |
| C₂-CH₃ (methyl) | ~12 |
Predicted Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N stretch | 1310 - 1360 | Medium |
| C-H bend (out-of-plane, aromatic) | 700 - 900 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be around 4-5 cm.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (GC-MS with Electron Ionization):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Range: m/z 40-500.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between spectroscopic data and structural elucidation.
References
Solubility and stability of 1-Butyl-2-methylindole in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility and Stability
The solubility of a compound in a particular solvent is a measure of the maximum amount of that compound that can be dissolved in a given amount of the solvent at a specific temperature. This property is crucial for designing appropriate reaction conditions, purification methods, and formulations. The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions, such as heat, light, and exposure to acidic or basic conditions. Stability studies are essential for determining the shelf-life and appropriate storage conditions for a substance.
Predicted Solubility Profile
Based on the structure of 1-butyl-2-methylindole, which features a nonpolar butyl group and a heterocyclic indole core, its solubility can be predicted based on the "like dissolves like" principle. The presence of the nitrogen atom in the indole ring provides a slight polar character, but the overall molecule is predominantly nonpolar.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large nonpolar butyl group and the indole ring make it immiscible with water. |
| Methanol | Polar Protic | Soluble | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly longer alkyl chain enhancing interaction. |
| Acetone | Polar Aprotic | Soluble | A good general solvent for many organic compounds. |
| Dichloromethane | Nonpolar | Very Soluble | The nonpolar nature of the solvent aligns well with the nonpolar character of the compound. |
| Chloroform | Nonpolar | Very Soluble | Similar to dichloromethane, it is an excellent solvent for nonpolar compounds. |
| Ethyl Acetate | Moderately Polar | Soluble | Its ester functionality allows for dissolution of moderately polar to nonpolar compounds. |
| Hexane | Nonpolar | Very Soluble | As a nonpolar hydrocarbon, it is expected to readily dissolve the nonpolar compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocols
To obtain quantitative data, the following experimental protocols are recommended.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining suspended particles.
-
Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Protocol 2: Forced Degradation and Stability Indicating Studies
Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are a key component of a comprehensive stability program.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 7 days.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 7 days.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.
-
Thermal Degradation: Dry heat at 80 °C for up to 7 days.
-
Photostability: Exposure to a light source that provides both visible and UV output, as per ICH Q1B guidelines.[1][2][3][4][5]
Procedure:
-
Prepare solutions or suspensions of this compound in the appropriate stress media. For solid-state thermal and photostability, use the pure compound.
-
Expose the samples to the specified stress conditions for the designated time periods.
-
At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).
-
Analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
-
Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
The Multifaceted Biological Activities of Substituted 2-Methylindoles: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among its many derivatives, substituted 2-methylindoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the potential biological activities of substituted 2-methylindoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activities
Substituted 2-methylindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. Key activities include the inhibition of tubulin polymerization, topoisomerase enzymes, and aromatase, as well as the modulation of critical signaling pathways.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activities of various substituted 2-methylindole derivatives against a range of human cancer cell lines.
| Compound Class | Substitution Pattern | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Chalcone-Indole Hybrid | N/A | Various | Proliferation Inhibition | 0.22 - 1.80 | [1] |
| Chalcone-Indole Hybrid | N/A | N/A | Tubulin Polymerization Inhibition | 2.09 | [1] |
| Pyrazoline-Indole Hybrid | 33a | MCF-7, HeLa, MGC-803, Bel-740H | Topoisomerase I Inhibition | 15.43 | [1] |
| Pyrazoline-Indole Hybrid | 33b | MCF-7, HeLa, MGC-803, Bel-740H | Topoisomerase II Inhibition | 20.53 | [1] |
| Thienopyridine Indole | Compound [I] | MGC-803 (Gastric) | Antiproliferative | 0.00161 | [2] |
| Thienopyridine Indole | Compound [I] | HGC-27 (Gastric) | Antiproliferative | 0.00182 | [2] |
| Thienopyridine Indole | Compound [I] | N/A | Tubulin Polymerization Inhibition | 2.505 | [2] |
| 2-Phenylindole | 4k | B16F10 (Melanoma) | Anticancer | 23.81 | [3] |
| 2-Phenylindole | 4j | MDA-MB-231 (Breast) | Anticancer | 16.18 | [3] |
| 2-Phenylindole | 4k | MDA-MB-231 (Breast) | Anticancer | 25.59 | [3] |
| 2-Aryl Indole | Nitrile at C-3 | N/A | Aromatase Inhibition | 1.61 | [4] |
| Bis-Indole | Sulfonamide | N/A | Aromatase Inhibition | 0.7 | [4] |
| Pyrrole-Indole Hybrid | 3h | T47D (Breast) | Anticancer | 2.4 | [5] |
| Pyrrole-Indole Hybrid | 3h | N/A | Tubulin Polymerization Inhibition | 1.8 | [5] |
| Pyrrole-Indole Hybrid | 3k | N/A | Aromatase Inhibition | 0.018 | [5] |
| Thiazolyl-Indole-2-Carboxamide | 6i | MCF-7 (Breast) | Cytotoxicity | 6.10 | [6] |
| Thiazolyl-Indole-2-Carboxamide | 6v | MCF-7 (Breast) | Cytotoxicity | 6.49 | [6] |
| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | EGFR Inhibition | 0.154 | [6] |
| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | HER2 Inhibition | 0.117 | [6] |
| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | VEGFR-2 Inhibition | 0.182 | [6] |
| Thiazolyl-Indole-2-Carboxamide | 6e | N/A | CDK2 Inhibition | 0.357 | [6] |
Key Signaling Pathways in Cancer
Substituted 2-methylindoles often exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1-Butyl-2-methylindole as a Synthetic Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 1-butyl-2-methylindole has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structural features, combining a lipophilic butyl group at the N1 position with a methyl group at the C2 position, allow for the strategic exploration of chemical space to develop compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a synthetic precursor in the development of antimicrobial and potential neuropharmacological agents.
Synthesis of the Building Block: this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the 2-methylindole core, followed by N-alkylation with a butyl group.
Step 1: Synthesis of 2-Methylindole
Several methods exist for the synthesis of 2-methylindole, with the Fischer indole synthesis being a classic and widely used approach. A common procedure involves the reaction of phenylhydrazine with acetone to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.
Alternatively, a high-yielding synthesis from acetyl-o-toluidine and sodium amide provides a robust route to 2-methylindole.
Experimental Protocol: Synthesis of 2-Methylindole from Acetyl-o-toluidine [1]
-
Materials: Acetyl-o-toluidine, sodium amide, dry ether, 95% ethanol, water.
-
Procedure:
-
In a Claisen flask, a mixture of finely divided sodium amide (64 g) and acetyl-o-toluidine (100 g) is prepared.
-
Dry ether (approximately 50 ml) is added, and the apparatus is flushed with dry nitrogen.
-
The reaction flask is heated in a metal bath, raising the temperature to 240–260°C over 30 minutes and maintaining it for 10 minutes. A vigorous evolution of gas will be observed.
-
After cooling, 50 ml of 95% ethanol followed by 250 ml of warm water are carefully added to the reaction mixture.
-
The mixture is gently warmed to decompose any remaining sodium derivatives.
-
The cooled reaction mixture is extracted with two 200-ml portions of ether.
-
The combined ether extracts are filtered, concentrated, and the residue is distilled under reduced pressure (119–126°C / 3–4 mm Hg) to yield 2-methylindole as a white crystalline solid.
-
-
Yield: 70–72 g (80–83%).
-
Melting Point: 56–57°C.
Step 2: N-Butylation of 2-Methylindole
The introduction of the butyl group at the N1 position of the indole ring is a crucial step. This is typically achieved via an N-alkylation reaction. A general and high-yielding method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkylating agent, in this case, a butyl halide. The use of a polar aprotic solvent like hexamethylphosphoric triamide (HMPA) or dimethylformamide (DMF) facilitates this reaction.
Experimental Protocol: N-Alkylation of Indoles (General Procedure adaptable for this compound) [2]
-
Materials: 2-Methylindole, sodium hydride, hexamethylphosphoric triamide (HMPA), butyl bromide (or other butyl halide), diethyl ether, water, anhydrous magnesium sulfate.
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 2-methylindole (0.0200 mole) in HMPA (15 ml) in a three-necked flask.
-
Cool the flask to 0°C in an ice bath and add sodium hydride (0.022 mole) portion-wise over 10 minutes with stirring.
-
Allow the slurry to stir at room temperature for 5 hours.
-
Cool the mixture back to 0°C and add butyl bromide (0.0200 mole) rapidly.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Dilute the reaction mixture with water (15 ml) and extract with three 25-ml portions of diethyl ether.
-
Wash the combined ethereal extracts with water, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.
-
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N | [3][4] |
| Molecular Weight | 187.28 g/mol | [3][4] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 127-133 °C/5 mm Hg | [3] |
| CAS Number | 42951-35-9 | [3][4] |
Further spectroscopic data (¹H NMR, ¹³C NMR, IR) would be collected and added to this table upon experimental synthesis and characterization.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its applications span different therapeutic areas, with notable examples in the development of antimicrobial and potential neuropharmacological agents.
Antimicrobial Agents
A study by Gadaginamath et al. demonstrated the use of a this compound derivative as a scaffold for novel antimicrobial agents. The synthesis involved the introduction of a triazine moiety at the 5-position of the indole ring, leading to compounds with antibacterial and antifungal activity.
Synthetic Workflow for Antimicrobial Agents
Experimental Protocol: Synthesis of 1-n-Butyl-3-acetyl-5-(2,4-diamino-1,3,5-triazin-6-yl)methoxy-2-methylindoles
-
Step 1: Synthesis of 3-acetyl-1-n-butyl-2-methylindol-5-yloxyacetonitriles
-
A mixture of 3-acetyl-1-n-butyl-5-hydroxy-2-methylindole, chloroacetonitrile, and potassium carbonate in dry acetone is refluxed to yield the corresponding yloxyacetonitrile derivative.
-
-
Step 2: Synthesis of the final triazine derivatives
-
The yloxyacetonitrile derivative is then reacted with dicyanodiamide in the presence of potassium hydroxide in a mixture of methanol and isopropanol to afford the final 1-n-butyl-3-acetyl-5-(2,4-diamino-1,3,5-triazin-6-yl)methoxy-2-methylindoles.
-
Antimicrobial Activity Data
The synthesized compounds were screened for their antibacterial activity against Escherichia coli and Bacillus cirroflagellosus, and for antifungal activity against Aspergillus niger and Candida albicans.
| Compound | E. coli (Zone of Inhibition, mm) | B. cirroflagellosus (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| 3a | 14 | 12 | 13 | 12 |
| 3b | 13 | 14 | 12 | 13 |
| Norfloxacin | 28 | 25 | - | - |
| Griseofulvin | - | - | 25 | 25 |
(Data extracted from Gadaginamath et al.) The results indicate that while the synthesized compounds show some antimicrobial activity, they are less potent than the standard drugs Norfloxacin and Griseofulvin under the tested conditions.
Potential Neuropharmacological Agents
The lipophilic nature of the this compound scaffold makes it an attractive starting point for the development of agents targeting the central nervous system (CNS). While specific examples starting directly from this compound are not yet extensively documented in publicly available literature, the broader class of indole derivatives is well-known for its interaction with various neurological targets, including serotonin and dopamine receptors. The butyl group can enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
Hypothetical Signaling Pathway Involvement
Derivatives of this compound could potentially be designed to modulate key signaling pathways implicated in neurological disorders. For example, they could act as agonists or antagonists of G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors.
This diagram illustrates a potential mechanism where a this compound derivative acts as a ligand for the serotonin 5-HT₂A receptor, a Gq-coupled GPCR. Ligand binding activates the G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events, ultimately modulating neuronal activity. The development of selective ligands for such receptors is a key strategy in the treatment of various neurological and psychiatric disorders.
Conclusion
This compound is a readily accessible synthetic building block with demonstrated utility in medicinal chemistry. Its application in the synthesis of novel antimicrobial agents highlights its potential as a scaffold for discovering new therapeutic leads. Furthermore, its physicochemical properties suggest significant promise for the development of CNS-active compounds. Future research in this area will likely focus on the synthesis and biological evaluation of a wider range of derivatives targeting various receptors and enzymes implicated in human diseases, further solidifying the importance of this compound in the drug discovery pipeline. This guide provides a foundational understanding for researchers looking to leverage this versatile molecule in their own discovery efforts.
References
The Synthesis and Application of N-Alkylindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. N-alkylation of the indole nitrogen is a key synthetic transformation that allows for the modulation of a molecule's physicochemical properties, biological activity, and metabolic stability. This in-depth technical guide provides a comprehensive review of the synthesis and diverse applications of N-alkylindoles, with a focus on methodologies, quantitative data, and the visualization of key processes.
Synthesis of N-Alkylindoles: An Overview of Key Methodologies
The synthesis of N-alkylindoles can be broadly categorized into classical and modern methods, each with its own advantages and limitations.
Classical N-Alkylation: The most traditional method involves the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with an alkyl halide. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a commonly employed system.[1] While effective, this method can be limited by the use of hazardous reagents and may not be suitable for substrates with base-sensitive functional groups.[2]
Modern Catalytic Methods: To overcome the limitations of classical approaches, a variety of catalytic methods have been developed, offering milder reaction conditions, improved functional group tolerance, and enantioselectivity.
-
Copper-Catalyzed N-Alkylation: An efficient method for the direct N-alkylation of indoles utilizes a copper-catalyzed reductive cross-coupling reaction between indoles and N-tosylhydrazones.[3][4] This method is characterized by its use of readily available starting materials and good to moderate yields.[4]
-
Organocatalytic N-Alkylation: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral N-alkylindoles.[5][6] Chiral phosphoric acids and other organocatalysts can activate the substrates and control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess.[5]
-
Palladium and Nickel-Catalyzed N-Alkylation: Transition metal catalysis, particularly with palladium and nickel, has been successfully applied to the N-alkylation of indoles.[5] These methods often involve the formation of a metal-π-allyl complex or a C-C bond-forming strategy to introduce the N-alkyl group.[7][8] A notable nickel-catalyzed approach enables the modular synthesis of chiral N-alkylindoles from N-indolyl-substituted alkenes.[8][9]
Data Presentation: Quantitative Analysis of N-Alkylindole Applications
The functionalization of the indole nitrogen has led to the discovery of potent bioactive molecules. The following tables summarize quantitative data for selected N-alkylindoles in two key therapeutic areas: oncology and neuroscience.
Table 1: Anticancer Activity of N-Alkylindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | Topoisomerase IIα inhibitor, induces apoptosis | [10][11] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [10][11] | ||
| 8a | T-47D (Breast Cancer) | GI50 = 3.10 | CDK2 and Bcl-2 inhibitor, induces apoptosis | [12][13] |
| 2a | MCF-7 (Breast Cancer) | < 1 | Kinase inhibitor (potential VEGFR-2) | [14] |
| 2b | HCT-116 (Colon Cancer) | < 1 | Kinase inhibitor (potential VEGFR-2) | [14] |
| 16 | Prostate Cancer Cells | - | Dual EGFR/SRC kinase inhibitor, induces apoptosis | [15] |
Table 2: Serotonin Receptor Binding Affinity of N-Alkylindole Derivatives
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| 11 | SERT | 9.2 | [16] |
| 5-HT1A | 128.0 | [16] | |
| 4d | 5-HT6 | 58 | [17] |
| 3p | 5-HT7 | 4.5 | [18] |
| R-125I-DOI | 5-HT2 | 1.26 (Kd) | [19] |
Experimental Protocols
This section provides detailed methodologies for two key synthetic procedures for N-alkylation of indoles.
General Protocol for N-Alkylation of Indole using Sodium Hydride
This protocol describes a classical and widely used method for the N-alkylation of indoles.[20]
Materials:
-
Indole substrate
-
Alkyl halide (e.g., methyl 2-(bromomethyl)-4-chlorobenzoate)[1]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed N-Alkylation of Indoles with N-Tosylhydrazones
This protocol outlines an efficient method for the direct N-alkylation of indoles.[3][4]
Materials:
-
Indole derivative
-
N-Tosylhydrazone derivative
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
Tri(p-tolyl)phosphine (P(p-tolyl)3)
-
Anhydrous dioxane
Procedure:
-
In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).
-
Add anhydrous dioxane (to achieve a suitable concentration) to the reaction tube.
-
Stir the mixture at 100 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-alkylated indole.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations are critical for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Indole Derivatives
Certain indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] This pathway plays a crucial role in cell survival, proliferation, and growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-alkylindole derivatives.
Experimental Workflow for N-Alkylation of Indole using Sodium Hydride
The following diagram illustrates the step-by-step workflow for the classical N-alkylation of an indole.
Caption: Experimental workflow for the N-alkylation of indoles using sodium hydride.
Logical Relationship of Key Synthetic Transformations
This diagram illustrates the logical flow of the chemical transformations in a typical N-alkylation reaction.
Caption: Logical relationship of chemical transformations in indole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. m.youtube.com [m.youtube.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Evaluation of Indole Esters As Inhibitors of p60c-Src Receptor Tyrosine Kinase and Investigation of the Inhibition Using Receptor Docking Studies | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. stackoverflow.com [stackoverflow.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 19. journal.waocp.org [journal.waocp.org]
- 20. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Butyl-2-methylindole: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-2-methylindole, a substituted indole derivative, has garnered interest within the scientific community for its potential applications across various fields, including pharmaceuticals, material science, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known physicochemical properties. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide will also explore the broader context of indole derivatives' biological significance and potential mechanisms of action, offering a framework for future research and development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader story of indole chemistry, which began with the investigation of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. This foundational work paved the way for the exploration of a vast array of indole derivatives.
The synthesis of substituted indoles was significantly advanced by Emil Fischer's discovery of the Fischer indole synthesis in 1883, a versatile method that remains a cornerstone of indole chemistry to this day. While the precise first synthesis of this compound is not well-documented in historical records, its creation is a logical extension of established synthetic methodologies for N-alkylation of indole rings, a common practice in medicinal chemistry to modify the properties of parent compounds. The introduction of the butyl group at the N-1 position and the methyl group at the C-2 position alters the molecule's lipophilicity and steric profile, potentially influencing its biological interactions.
Today, this compound is recognized as a valuable building block in organic synthesis, contributing to the development of novel compounds in drug discovery and material science.[1] Its applications are noted in the fragrance industry, pharmaceutical development for neurological disorders, the creation of advanced materials, and in agrochemicals.[1]
Physicochemical Properties
This compound is a light yellow liquid with a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N | --INVALID-LINK-- |
| Molecular Weight | 187.28 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 127-133 °C at 5 mm Hg | --INVALID-LINK-- |
| CAS Number | 42951-35-9 | --INVALID-LINK-- |
Spectroscopic Data:
The mass spectrum of this compound provides key information for its identification.
| Spectroscopic Data | Details | Reference |
| Mass Spectrum (GC-MS) | Available through spectral databases. | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-alkylation of 2-methylindole. This process involves the deprotonation of the indole nitrogen followed by reaction with a butyl halide. The general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of 2-Methylindole
This protocol is adapted from established methods for the N-alkylation of indoles.[2][3]
Materials:
-
2-Methylindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
n-Butyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylindole (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: To the cooled reaction mixture, slowly add n-butyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Extraction and Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Biological Activity and Potential Signaling Pathways
Potential as an Anti-Inflammatory Agent
Many indole derivatives have been investigated for their anti-inflammatory properties.[9][10][11][12] The mechanism of action often involves the inhibition of key inflammatory mediators. A hypothetical signaling pathway for the anti-inflammatory action of an indole derivative is depicted below.
Figure 2: Hypothetical anti-inflammatory signaling pathway for an indole derivative.
Potential Cytotoxic Activity and Interaction with Signaling Pathways
Indole derivatives have been extensively studied as potential anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[2][4][6][7][8] Their mechanisms of action can be diverse, including the modulation of key signaling pathways involved in cell proliferation and survival.
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[13][14][15][16][17] Small molecules that modulate this pathway are of significant interest in oncology. While there is no direct evidence linking this compound to the Hh pathway, the indole scaffold is present in some modulators of this pathway. A simplified diagram of the Hedgehog signaling pathway is shown below.
Figure 3: Simplified diagram of the Hedgehog signaling pathway.
G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are major drug targets.[6][7] Allosteric modulation of GPCRs by small molecules offers a promising therapeutic strategy. Given the structural diversity of indole derivatives, it is plausible that some, including this compound, could act as modulators of GPCRs.
Future Directions
The full potential of this compound as a pharmacologically active agent remains to be elucidated. Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of its cytotoxic effects against a panel of cancer cell lines to determine IC₅₀ values.
-
Mechanism of Action Studies: Investigation into its effects on key signaling pathways, such as the Hedgehog pathway, and its potential to modulate GPCRs.
-
Anti-inflammatory Assays: Detailed studies to quantify its anti-inflammatory properties and identify the specific molecular targets.
-
Historical Archival Research: A thorough search of chemical literature and patents from the mid-20th century may yet reveal the first documented synthesis of this compound.
Conclusion
This compound is a synthetically accessible indole derivative with potential applications in various scientific and industrial domains. While its historical discovery is not clearly documented, its synthesis is based on well-established chemical principles. The lack of specific biological data for this compound presents a clear opportunity for future research. By leveraging the known pharmacological activities of the broader indole class, targeted investigations into the anti-inflammatory and cytotoxic properties of this compound, as well as its interaction with key signaling pathways, are warranted to unlock its full therapeutic and technological potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia [mdpi.com]
- 11. Development of Novel Indole Molecules for the Screening of Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hedgehog signaling regulates metabolism and polarization of mammary tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the hedgehog signaling pathway with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Theoretical Studies on the Electronic Properties of 1-Butyl-2-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Butyl-2-methylindole
This compound is a derivative of indole, a prominent heterocyclic aromatic compound found in numerous biologically active molecules, including the amino acid tryptophan. The substituents at the 1 and 2 positions—a butyl group and a methyl group, respectively—are expected to modulate the electronic properties of the parent indole ring, thereby influencing its reactivity, stability, and potential biological activity. Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating these electronic characteristics at the molecular level.
Computational Methodologies
The theoretical investigation of the electronic properties of indole derivatives like this compound typically involves quantum chemical calculations. Density Functional Theory (DFT) has emerged as a reliable and widely used method for such studies.
Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure, optimized geometry, and various electronic properties of molecules. The choice of functional and basis set is crucial for obtaining accurate results.
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[1] This level of theory has been shown to provide reliable geometries for indole derivatives.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken population analysis. For excited state properties, Time-Dependent DFT (TD-DFT) is often employed.[2][3]
The following diagram illustrates a typical workflow for the computational study of this compound.
Key Electronic Properties
The electronic properties of this compound determine its chemical behavior. The presence of electron-donating alkyl groups (butyl and methyl) is expected to influence the electron density of the indole ring.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[4]
The electron-donating nature of the butyl and methyl groups is expected to raise the energy of the HOMO and LUMO compared to unsubstituted indole. This would likely result in a slightly smaller HOMO-LUMO gap, suggesting increased reactivity.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Property | Expected Value (eV) |
| HOMO Energy | -5.2 to -5.5 |
| LUMO Energy | -0.8 to -1.1 |
| HOMO-LUMO Gap | 4.1 to 4.7 |
Note: These are hypothetical values based on trends observed for alkyl-substituted indoles and are presented for illustrative purposes.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visualization of the charge distribution in a molecule and helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the regions of negative potential (electron-rich) are expected to be localized around the nitrogen atom and the π-system of the indole ring, making these sites susceptible to electrophilic attack.
The following diagram illustrates the logical relationship for predicting reactivity based on electronic properties.
Expected Effects of Substituents
The butyl group at the N1 position and the methyl group at the C2 position are both considered electron-donating groups through an inductive effect. This is expected to increase the electron density of the indole ring system compared to the parent indole molecule.[2][3][5]
Table 2: Predicted Effects of Substituents on Electronic Properties
| Property | Effect of Butyl and Methyl Groups | Rationale |
| HOMO Energy | Increase (less negative) | Electron-donating nature of alkyl groups destabilizes the HOMO. |
| LUMO Energy | Increase (less negative) | Electron donation slightly destabilizes the LUMO. |
| HOMO-LUMO Gap | Decrease | The increase in HOMO energy is typically more pronounced than that of the LUMO. |
| Ionization Potential | Decrease | Correlates with the increase in HOMO energy. |
| Electron Affinity | Decrease | Correlates with the increase in LUMO energy. |
| Reactivity | Increase | A smaller HOMO-LUMO gap generally implies higher reactivity. |
Conclusion
Theoretical studies provide a powerful framework for understanding the electronic properties of this compound. By employing methods such as DFT, researchers can gain valuable insights into its geometry, stability, and reactivity. The presence of electron-donating butyl and methyl groups is predicted to increase the electron density of the indole ring, raise the HOMO energy, and decrease the HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted indole. The methodologies and expected trends outlined in this guide can serve as a foundation for future computational and experimental investigations into this and similar molecules, aiding in the rational design of new compounds with desired electronic and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-Butyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for 1-Butyl-2-methylindole, a versatile heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry and materials science.[1] Given the limited publicly available toxicological data for this specific compound, this guide draws upon information from Safety Data Sheets (SDS) for this compound and structurally related indole derivatives, as well as established principles of chemical safety and toxicology.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 42951-35-9 | [2][3] |
| Molecular Formula | C₁₃H₁₇N | [2][3] |
| Molecular Weight | 187.28 g/mol | [2][3] |
| Appearance | Light yellow to oil-like liquid | [2] |
| Boiling Point | 127-133 °C at 5 mmHg; 306.3 °C at 760 mmHg | [2] |
| Flash Point | 139.1 °C | |
| Density | 0.96 g/cm³ | |
| Solubility | Insoluble in water. Soluble in ethanol and ether. | [4] |
| Storage Temperature | 0-8 °C | [2] |
Hazard Identification and Toxicological Information
GHS Hazard Classification (Anticipated based on related compounds):
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation |
Toxicological Data:
Quantitative toxicological data for this compound is not available in the public domain. However, for the related compound 2-methylindole, an intraperitoneal LD50 in mice has been reported as > 262 mg/kg. This suggests a moderate level of acute toxicity. It is prudent to assume a similar or greater level of toxicity for this compound until specific data becomes available.
Potential Signaling Pathways and Mechanism of Action
Indole and its derivatives are known to interact with biological systems through various mechanisms. Two key pathways are of particular relevance:
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Indole and its metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and cellular homeostasis.[6][7][8] Activation of AhR can lead to a cascade of downstream events, including the expression of genes involved in xenobiotic metabolism. The interaction of this compound with AhR has not been specifically studied, but its indole core suggests this is a plausible pathway.
-
Metabolism by Cytochrome P450 (CYP) Enzymes: Indole and its derivatives are metabolized in the liver and other tissues by cytochrome P450 enzymes.[1][9][10] This metabolism can lead to the formation of reactive intermediates that may be more toxic than the parent compound. For some 3-substituted indoles, P450-mediated dehydrogenation can produce reactive 3-methyleneindolenine electrophiles, which can covalently bind to cellular macromolecules, leading to toxicity.[1] The butyl and methyl substitutions on this compound will influence its metabolism by CYP enzymes, potentially affecting its toxicity profile.
References
- 1. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Butyl-2-methylindole via Fischer Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-butyl-2-methylindole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer indole synthesis, a robust and versatile method for constructing the indole ring system. The protocols outlined herein cover a three-step sequence: the N-alkylation of phenylhydrazine to yield N-butylphenylhydrazine, the subsequent condensation with 2-butanone to form the corresponding hydrazone, and the final acid-catalyzed cyclization to afford the target this compound. This guide is intended to provide researchers with a comprehensive and reproducible methodology for the preparation of this and structurally related indole derivatives.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of the Fischer indole synthesis allows for the introduction of various substituents on both the benzene and pyrrole rings of the indole core, making it a powerful tool for generating molecular diversity.
This compound is a substituted indole with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The presence of the N-butyl group can enhance lipophilicity, potentially influencing the pharmacokinetic properties of biologically active molecules. This document provides detailed, step-by-step protocols for the synthesis of this compound, starting from commercially available reagents.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in a three-step sequence as illustrated in the workflow diagram below. The process begins with the N-alkylation of phenylhydrazine, followed by the formation of the key hydrazone intermediate, and culminates in the acid-catalyzed Fischer indole cyclization.
References
Application Note and Protocol: N-alkylation of 2-methylindole with butyl bromide
This document provides a comprehensive guide for the N-alkylation of 2-methylindole using butyl bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
N-alkylation of indoles is a fundamental chemical transformation that allows for the modification of the indole scaffold, a common motif in many biologically active compounds. The introduction of an alkyl group, such as a butyl group, on the nitrogen atom of the indole ring can significantly alter the molecule's steric and electronic properties. This modification can influence its biological activity, making N-alkylated indoles valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The target compound of this protocol, 1-butyl-2-methylindole, is a versatile building block used in the development of advanced materials and pharmaceuticals, including those targeting neurological disorders.[1]
The described method is a classic and widely adopted procedure for N-alkylation, which involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkyl halide.[2][3]
Reaction Scheme
The overall reaction for the N-alkylation of 2-methylindole with butyl bromide is depicted below:
Figure 1: General reaction scheme for the N-alkylation of 2-methylindole.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of 2-methylindole using butyl bromide as the alkylating agent and sodium hydride as the base in anhydrous dimethylformamide (DMF).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylindole | Reagent | e.g., Sigma-Aldrich | --- |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Handle with care, reactive with water. |
| Anhydrous Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Use a dry solvent. |
| Butyl bromide | Reagent | e.g., Sigma-Aldrich | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | --- | --- | For quenching the reaction. |
| Ethyl acetate (EtOAc) | ACS grade | --- | For extraction. |
| Brine (saturated aqueous NaCl solution) | --- | --- | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | --- | For drying the organic layer. |
Procedure
-
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methylindole (1.0 eq).
-
Dissolution : Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Deprotonation : Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.[2]
-
Stirring : Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[2]
-
Addition of Alkylating Agent : Slowly add butyl bromide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[2]
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Quenching : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2]
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Washing : Wash the combined organic layers with water and then with brine.[2]
-
Drying : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Concentration : Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4]
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 2-methylindole.
Data Presentation
The following table summarizes the key quantitative data for the N-alkylation of 2-methylindole with butyl bromide.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Methylindole (MW: 131.18 g/mol ) | 1.0 eq | |
| Butyl bromide (MW: 137.02 g/mol ) | 1.1 - 1.5 eq | [2] |
| Sodium Hydride (60% in oil) | 1.1 - 1.5 eq | [2] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [2][5] |
| Deprotonation Temperature | 0 °C | [2] |
| Deprotonation Time | 30 - 60 min | [2] |
| Alkylation Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 2 - 24 hours | [2] |
| Product: this compound | ||
| Molecular Formula | C₁₃H₁₇N | [6] |
| Molecular Weight | 187.28 g/mol | [6] |
| Appearance | Oil-like liquid | [6] |
| Boiling Point | 306.3 °C at 760 mmHg | [6] |
| Density | 0.96 g/cm³ | [6] |
| Expected Yield | Good to excellent | [3][7] |
Note on Yield: While a specific yield for this exact reaction is not cited, classical N-alkylation of indoles using NaH and an alkyl halide in DMF or THF generally proceeds in excellent yield.[3]
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
-
Dimethylformamide (DMF) is a combustible liquid and a potential skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Butyl bromide is a flammable liquid and can cause skin and eye irritation. Handle with care in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
This protocol provides a solid foundation for the successful N-alkylation of 2-methylindole. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Butyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Butyl-2-methylindole, a valuable scaffold in medicinal chemistry and material science. The synthesis is achieved via a palladium-catalyzed N-alkylation of 2-methylindole with butyl bromide. This method offers a direct and efficient route to the desired product, leveraging the versatility of palladium catalysis. The protocol herein is based on established methodologies for palladium-catalyzed alkylation of N-H containing heterocycles.
Introduction
Indole derivatives are privileged structures in numerous biologically active compounds and functional materials. The substitution pattern on the indole core dictates its biological activity and physical properties. Specifically, N-alkylation of indoles is a crucial transformation for modulating these characteristics. Traditional methods for N-alkylation often require harsh conditions and stoichiometric amounts of strong bases. In contrast, palladium-catalyzed methods have emerged as powerful tools for C-N bond formation, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2]
The synthesis of this compound can be efficiently achieved through the palladium-catalyzed cross-coupling of 2-methylindole with a suitable butylating agent, such as butyl bromide. This reaction typically proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the alkyl halide, followed by coordination of the deprotonated indole and subsequent reductive elimination to afford the N-alkylated product and regenerate the active catalyst.[1][3] The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed N-alkylation of indoles with alkyl halides, based on analogous reactions found in the literature. These conditions are adaptable for the synthesis of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkyl Halide (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (10) | None | K₂CO₃ (2) | DMA | Butyl bromide (2) | 90 | 20 | Est. >80* | [4] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (1.5) | Toluene | Alkyl bromide (1.2) | 110 | 24 | 75-95 | Adapted from[5][6] |
| 3 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Dioxane | Alkyl bromide (1.2) | 100 | 18 | 80-98 | Adapted from[1][3] |
*Estimated yield based on similar C-H alkylation reactions reported in the cited literature, where N-alkylation is a potential pathway.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Butylation of 2-Methylindole
This protocol is adapted from general procedures for palladium-catalyzed alkylation of indoles.[4]
Materials:
-
2-Methylindole
-
Butyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask, add 2-methylindole (1.0 mmol, 131.2 mg).
-
Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Add palladium(II) acetate (0.1 mmol, 22.4 mg).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.
-
Add butyl bromide (2.0 mmol, 0.22 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 90 °C in an oil bath.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 20-24 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed N-alkylation of 2-methylindole.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Purification of 1-Butyl-2-methylindole by Column Chromatography
[AN-2025-001]
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1-butyl-2-methylindole using normal-phase column chromatography. The methodology is designed to separate the target compound from common impurities encountered during its synthesis.
Introduction
This compound is a versatile intermediate used in the synthesis of various pharmaceutical compounds and advanced materials.[1] Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final products. Column chromatography is a widely used technique for the purification of organic compounds, offering a robust method for separating molecules based on their differential adsorption to a stationary phase.[2] This application note details a standard protocol for the purification of this compound on a laboratory scale using silica gel as the stationary phase.
Experimental Protocol
This protocol outlines the necessary steps for the purification of crude this compound.
2.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain
-
Iodine
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel/dropping funnel
-
Beakers and Erlenmeyer flasks
-
Round bottom flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Cotton or glass wool
-
Sand (acid-washed)
-
2.2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 n-hexane:ethyl acetate) and gradually increase the polarity.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[2]
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent like potassium permanganate or an iodine chamber.[3] Indole derivatives often appear as dark spots under UV light.[3]
2.3. Column Preparation (Wet Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2][4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 n-hexane:ethyl acetate).[4] The amount of silica gel should be 20-50 times the weight of the crude sample for effective separation.[2]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2][4] Gently tap the column to promote even packing.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. The solvent level should always be kept above the top of the silica gel to prevent cracking.[4]
-
Add a thin layer of sand on top of the silica bed to protect it during sample and eluent addition.
2.4. Sample Loading
-
Dissolve the crude this compound in a minimal volume of the mobile phase or a low-polarity solvent like dichloromethane.[4]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[4]
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand layer.
2.5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial low-polarity solvent system determined by TLC.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute more polar impurities.[4]
2.6. Fraction Analysis
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.[4]
-
Spot each fraction on a TLC plate and develop it using the determined solvent system.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound, which should appear as a light yellow liquid.[1]
Data Presentation
The following table summarizes the typical parameters for the purification of this compound by column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent | 98:2 (v/v) n-Hexane:Ethyl Acetate |
| Final Eluent | 90:10 (v/v) n-Hexane:Ethyl Acetate |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 30 g |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Flow Rate | ~2-4 mL/min (Gravity) |
| Observed Rf (Product) | ~0.25 in 95:5 n-Hexane:Ethyl Acetate |
| Fraction Size | 15 mL |
| Detection Method | UV (254 nm), KMnO₄ or p-Anisaldehyde Stain |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Streaking on TLC Plate: This may indicate that the compound is too polar for the chosen solvent system or that the sample is acidic/basic. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation.[3]
-
Poor Separation: If the desired compound and impurities elute together, a shallower solvent gradient or a different solvent system may be required. Trying solvents with different selectivities, such as dichloromethane, might be beneficial.[3]
-
Compound Won't Elute: If the compound remains at the top of the column, the mobile phase is not polar enough. Increase the polarity of the eluent. Adding a small percentage of a more polar solvent like methanol can help elute highly polar compounds.[3]
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using standard laboratory equipment. Adherence to this protocol will enable researchers to obtain a high-purity product suitable for further applications in drug discovery and materials science.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Butyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for two primary scalable synthetic routes for the production of 1-Butyl-2-methylindole, a versatile intermediate in the pharmaceutical and specialty chemical industries. The protocols are designed for adaptability from laboratory to industrial scale.
Overview of Synthetic Strategies
Two principal synthetic routes are presented for the industrial-scale production of this compound:
-
Route A: N-Alkylation of 2-Methylindole: A direct and efficient two-step process involving the deprotonation of commercially available 2-methylindole followed by alkylation with a butyl halide. This method is often preferred for its simplicity and high yields.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two proposed synthetic routes, based on typical laboratory and pilot-scale productions.
| Parameter | Route A: N-Alkylation of 2-Methylindole | Route B: Fischer Indole Synthesis |
| Starting Materials | 2-Methylindole, Butyl Bromide, Sodium Hydroxide | N-Butyl-N-phenylhydrazine, Acetone, Acid Catalyst (e.g., H₂SO₄) |
| Typical Yield | 85-95% | 70-85% |
| Purity (Post-Purification) | >99% | >98.5% |
| Reaction Time | 4-6 hours | 6-10 hours |
| Reaction Temperature | 60-80°C | 80-110°C |
| Key Advantages | High yield, simple procedure, readily available starting material. | Cost-effective starting materials, one-pot reaction. |
| Key Challenges | Potential for C-alkylation side products, handling of strong base. | Harsher reaction conditions, potential for side reactions and tar formation. |
Experimental Protocols
Route A: N-Alkylation of 2-Methylindole
This protocol is adapted from established procedures for the N-alkylation of indoles and is suitable for scale-up.
Materials:
-
2-Methylindole
-
Butyl Bromide
-
Sodium Hydroxide (pellets or 50% aqueous solution)
-
Toluene (or other suitable water-immiscible solvent)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, optional but recommended for scale-up)
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator.
-
Separatory funnel (for workup).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reactor with 2-methylindole (1.0 eq), toluene (5-10 volumes), and water (3-5 volumes). If using, add the phase transfer catalyst (0.02-0.05 eq).
-
Base Addition: With vigorous stirring, add sodium hydroxide (1.5-2.0 eq). If using a 50% solution, add it via the addition funnel. If using pellets, add them portion-wise.
-
Heating: Heat the mixture to 60-70°C.
-
Alkylation: Slowly add butyl bromide (1.1-1.3 eq) via the addition funnel over 1-2 hours, maintaining the temperature between 60-80°C. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis until the consumption of 2-methylindole is complete (typically 2-4 hours after the addition of butyl bromide).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Route B: Fischer Indole Synthesis
This protocol is based on the general principles of the Fischer indole synthesis.[1][2][3][4]
Materials:
-
N-Butyl-N-phenylhydrazine (or its hydrochloride salt)
-
Acetone
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Polyphosphoric Acid (PPA), or Zinc Chloride)
-
Ethanol or Acetic Acid (as solvent)
-
Sodium Bicarbonate solution (saturated aqueous)
-
Toluene or other suitable extraction solvent
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator.
-
Separatory funnel (for workup).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Hydrazone Formation (optional isolation): In a separate vessel, dissolve N-butyl-N-phenylhydrazine (1.0 eq) in ethanol or acetic acid. Add acetone (1.0-1.2 eq) and stir at room temperature for 1-2 hours. The hydrazone can be isolated or used directly in the next step.
-
Reaction Setup (One-Pot): Charge the reactor with N-butyl-N-phenylhydrazine (1.0 eq) and ethanol or acetic acid (5-10 volumes). Add acetone (1.0-1.2 eq) and stir for 30 minutes at room temperature.
-
Cyclization: Slowly and carefully add the acid catalyst (e.g., H₂SO₄, 0.5-1.0 eq, or a catalytic amount of a Lewis acid) to the reaction mixture. The addition is exothermic.
-
Heating: Heat the reaction mixture to 80-110°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of ice and water. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with toluene (3 x 5 volumes).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 5 volumes) and brine (1 x 5 volumes). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation.
Purification and Quality Control
Purification:
-
Vacuum Distillation: This is the primary method for purifying the final product on a large scale. This compound is a liquid at room temperature, making distillation an effective technique to remove non-volatile impurities and unreacted starting materials.
-
Recrystallization (of derivatives): While the final product is a liquid, recrystallization can be employed to purify solid intermediates or derivatives if required.[5][6]
Quality Control:
The purity of the final product should be assessed using the following analytical techniques:
-
Gas Chromatography (GC): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more detailed purity profile and quantification of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualized Workflow
The following diagrams illustrate the logical workflows for the two synthetic routes.
Caption: Synthetic Routes for this compound.
Caption: General Industrial Workflow for Synthesis.
References
Application of 1-Butyl-2-methylindole in the Fragrance and Perfume Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-methylindole is a synthetic aromatic compound that holds a place in the fragrance and perfume industry due to its unique and complex olfactory profile.[1] Like other indole derivatives, its scent characteristics are highly dependent on concentration, transitioning from potentially unpleasant at high concentrations to appealingly floral and animalic at high dilutions. This dual nature allows it to be used as a powerful modifier in a variety of fragrance compositions, adding depth, warmth, and a naturalistic quality. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance applications.
Olfactory Profile and Applications
General Olfactory Characteristics of Indole Derivatives:
-
Dual Scent Profile: At high concentrations, indolic compounds are known for their strong, fecal, and mothball-like odor. However, at very low concentrations (typically below 0.1%), they exhibit a pleasant, sweet, and floral aroma, often reminiscent of jasmine, orange blossom, and tuberose.[2][3]
-
Animalic Nuances: The characteristic "animalic" note of indoles is prized in perfumery for adding a sensual and warm dimension to fragrances.
-
Fixative Properties: Indole and its derivatives can act as fixatives, enhancing the longevity of other fragrance components in a composition.
Anticipated Profile of this compound:
Based on its chemical structure, with a butyl group at the 1-position and a methyl group at the 2-position, the odor profile of this compound is expected to be a variation of the classic indole scent. The presence of the butyl group may introduce subtle fatty, waxy, or fruity undertones, while the methyl group at the 2-position is known to produce a fresher, less fecal animalic note compared to skatole (3-methylindole).[4]
Applications in Perfumery:
-
Floral Accords: To impart a natural, rich, and slightly indolic character to white floral fragrances like jasmine, tuberose, and gardenia.
-
Oriental and Chypre Fragrances: To add warmth, complexity, and a sensual animalic undertone.
-
Masculine Fragrances: To introduce a subtle leathery or tobacco-like nuance.
-
Fine Fragrance and Functional Perfumery: Due to its potent nature, it would be used in trace amounts in a wide array of perfume types to enhance diffusion and add a unique signature.
Quantitative Data Summary
Specific quantitative data for this compound is limited in the available literature. The following table provides data for the parent compound, indole, and a closely related derivative, skatole, to serve as a comparative reference.
| Property | Indole | Skatole (3-Methylindole) | This compound |
| CAS Number | 120-72-9 | 83-34-1 | 42951-35-9[1] |
| Molecular Formula | C₈H₇N | C₉H₉N | C₁₃H₁₇N[1] |
| Molecular Weight | 117.15 g/mol | 131.18 g/mol | 187.28 g/mol [1] |
| Appearance | White to yellowish solid | White to brownish crystalline solid[2] | Light yellow liquid[1] |
| Boiling Point | 253-254 °C | 265-266 °C | 127-133 °C @ 5 mmHg[1] |
| Odor Threshold (in water) | Data varies, generally in the low ppb range. | Data varies, generally in the low ppb range. | Not available. Expected to be in a similar low ppb range. |
| Odor Description | Floral (jasmine) at low concentration; fecal, mothball-like at high concentration. | Animalic, fecal at high concentration; warm, sweet, over-ripe fruit at low concentration.[5] | Described as a "unique scent profile."[1] Likely a complex floral, animalic, and potentially slightly fruity/waxy scent. |
| Substantivity | High | High | Not available. Expected to have good substantivity due to its molecular weight and structure. |
| Stability | Can discolor over time, especially when exposed to light and air. | Can discolor over time, especially when exposed to light and air. | Stated to have good stability and reactivity.[1] Further testing is recommended. |
Experimental Protocols
Synthesis of this compound
This proposed synthesis is an adaptation of the known N-alkylation of indoles, starting from the commercially available 2-methylindole.
Reaction Scheme:
Caption: Proposed workflow for the synthesis of this compound.
Olfactory Signaling Pathway for Indole
Caption: Simplified olfactory signal transduction pathway for indole.
Experimental Workflow for Fragrance Evaluation
Caption: Experimental workflow for the evaluation of this compound in fragrance applications.
References
Application Notes and Protocols: 1-Butyl-2-methylindole as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-butyl-2-methylindole as a key intermediate in the synthesis of pharmacologically active compounds. The primary focus is on its application in the development of synthetic cannabinoids, a class of compounds that have been investigated for their therapeutic potential.
Introduction
This compound is a substituted indole derivative that serves as a versatile building block in organic synthesis.[1] Its structure allows for functionalization at various positions, making it a valuable precursor for creating diverse molecular architectures. In pharmaceutical research, it is particularly recognized for its role in the synthesis of compounds targeting the central nervous system.[1]
Application: Precursor for Synthetic Cannabinoids
This compound is a direct precursor to a class of synthetic cannabinoids, specifically the naphthoylindole family. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2 and have been explored for their analgesic and other therapeutic effects.[2][3] A notable example is the synthesis of 1-butyl-2-methyl-3-(1-naphthoyl)indole.
Signaling Pathway of Cannabinoid Receptor Agonists
Synthetic cannabinoids derived from this compound, such as 1-butyl-2-methyl-3-(1-naphthoyl)indole, exert their effects by mimicking endogenous cannabinoids and binding to cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[2] This interaction initiates a signaling cascade that leads to the pharmacological effects associated with these compounds.
Experimental Protocols
Two primary synthetic routes can be employed to synthesize 1-butyl-2-methyl-3-(1-naphthoyl)indole from 2-methylindole. The first involves the N-alkylation of 2-methylindole followed by Friedel-Crafts acylation. The second, and often preferred route, involves the initial acylation of indole followed by N-alkylation.[4][5]
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of 2-methylindole to produce this compound.
Materials:
-
2-Methylindole
-
1-Bromobutane
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methylindole (1.0 eq) in DMSO, add powdered KOH (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 1-bromobutane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of 1-Butyl-2-methyl-3-(1-naphthoyl)indole
This protocol describes the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
1-Naphthoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, cool the flask to 0°C in an ice bath.
-
Add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 15 minutes.
-
Slowly add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCM via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-butyl-2-methyl-3-(1-naphthoyl)indole.
Data Presentation
The following table summarizes the reported binding affinities of some 1-alkyl-2-methyl-3-(1-naphthoyl)indoles for the cannabinoid receptors CB1 and CB2. This data is crucial for understanding the structure-activity relationship (SAR) of this class of compounds.
| Compound | N-Alkyl Group | R' (at C-2) | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| JWH-015 | Propyl | Methyl | 164 ± 22 | 13.8 ± 4.6 |
| Analog | Butyl | Methyl | - | - |
| Analog | Pentyl | Methyl | - | - |
| Analog | Hexyl | Methyl | - | - |
| Data for Butyl, Pentyl, and Hexyl analogs were qualitatively described as having maximum activity but specific Ki values were not provided in the searched literature.[3] |
Conclusion
This compound is a valuable precursor for the synthesis of potent cannabinoid receptor agonists. The provided protocols offer a general framework for the synthesis of these compounds, which can be further optimized for specific research and development needs. The structure-activity relationship data highlights the importance of the N-alkyl substituent in modulating the affinity for cannabinoid receptors. Further research into derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-Butyl-3-(1-naphthoyl)indole | 208987-48-8 | >98% [smolecule.com]
- 3. mishmashblue.tripod.com [mishmashblue.tripod.com]
- 4. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Indole Derivatives in the Development of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 1-butyl-2-methylindole in organic electronic materials are not extensively documented in current literature, the core indole scaffold is a versatile and promising building block for the design of novel organic semiconductors. The electron-rich nature of the indole ring system makes it an excellent candidate for hole-transporting materials and as a core component in emissive materials.[1] This document provides an overview of the application of various functionalized indole derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The provided data and protocols are based on reported advancements in the field of indole-based organic electronics.
I. Indole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Indole derivatives have been successfully employed as emitters and host materials in OLEDs. Their rigid structure and tunable electronic properties allow for the development of highly efficient and stable devices.
A. Thermally Activated Delayed Fluorescence (TADF) Emitters
Indolo[2,3-b]indole (IDID) has been utilized as a donor moiety in the design of high-performance TADF emitters.[2] These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
Table 1: Performance of Indolo[2,3-b]indole-Based TADF Emitters in OLEDs [2]
| Emitter | PLQY (doped film) | TADF Lifetime (µs) | External Quantum Efficiency (EQE) (%) |
| IDID-based Emitter 1 | 0.92 | 1.1 | 19.2 |
| IDID-based Emitter 2 | 0.78 | 1.7 | - |
B. Phosphorescent Emitters
Indolo[3,2,1-jk]carbazole derivatives have been used as ligands in iridium(III) complexes for phosphorescent OLEDs (PhOLEDs), demonstrating high efficiency and color purity.[3][4]
Table 2: Performance of Indolo[3,2,1-jk]carbazole-Based Ir(III) Complexes in OLEDs [3]
| Complex | Emission Peak (nm) | FWHM (nm) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| (pyidcz)₂Ir(tmd) | 499 | 35 | - | - | - |
| (tfpyidcz)₂Ir(tmd) | 554 | 53 | 78.4 | 54.7 | 24.0 |
FWHM: Full Width at Half Maximum
C. Host Materials
Pyrido[2,3-b]indole derivatives have been developed as bipolar host materials for blue phosphorescent OLEDs, achieving high quantum efficiencies.[5] Additionally, indoloindole derivatives have been used as a p-type host in exciplex-based mixed host systems for stable PhOLEDs.[6]
II. Indole Derivatives in Organic Field-Effect Transistors (OFETs)
The π-stacking capabilities of planar indole-based molecules make them suitable for use as the active semiconductor layer in OFETs.[1]
While specific quantitative data for OFETs based on simple this compound is unavailable, research on more complex indolo[3,2-b]indole derivatives suggests their potential for good charge transport properties.[7] The performance of OFETs is highly dependent on the molecular structure, thin-film morphology, and device architecture.[8][9]
III. Indole Derivatives in Organic Solar Cells (OSCs)
Indole-based compounds are utilized as electron donor materials and hole-transporting materials (HTMs) in OSCs and perovskite solar cells (PSCs) due to their excellent hole mobility and tunable energy levels.[1][10][11]
A. Donor Materials in OSCs
Star-shaped molecules with a triindole core have been synthesized and used as donor materials in bulk heterojunction (BHJ) OSCs.[12]
Table 3: Photovoltaic Performance of Triindole-Cored Donor Materials in OSCs [12]
| Donor Material | Power Conversion Efficiency (PCE) (%) |
| SM-1 | 2.05 |
| SM-2 | 2.29 |
B. Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Fluorinated indolo[3,2-b]indole (IDID) derivatives have been designed as crystalline HTMs for perovskite solar cells, exhibiting high hole mobility.[10]
Table 4: Properties of Indolo[3,2-b]indole-Based Hole-Transporting Materials [10][11]
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) |
| IDIDF | Higher than spiro-OMeTAD | - |
| DEG-IDIDF | 5.91 x 10⁻⁴ | -5.13 |
IV. Experimental Protocols
A. General Synthesis of Functionalized Indole Derivatives
The synthesis of functionalized indole derivatives often involves cross-coupling reactions to build more complex, conjugated systems. A representative example is the Suzuki coupling reaction.
Protocol: Suzuki Coupling for Synthesis of Aryl-Substituted Indoles
-
Materials :
-
Bromo-functionalized indole derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure :
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the bromo-indole derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.) in the anhydrous solvent.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 eq.) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Fabrication of Organic Electronic Devices
Protocol: Fabrication of a Solution-Processed Organic Solar Cell
-
Substrate Preparation :
-
Clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole-Transport Layer (HTL) Deposition :
-
Spin-coat a solution of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in air.
-
-
Active Layer Deposition :
-
Prepare a blend solution of the indole-based donor material and a fullerene acceptor (e.g., PC₇₁BM) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene).
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the HTL.
-
Anneal the film at a specified temperature to optimize the morphology.
-
-
Electron-Transport Layer (ETL) and Cathode Deposition :
-
Deposit a thin layer of an ETL (e.g., LiF, Ca) followed by a thicker layer of Aluminum (Al) through thermal evaporation under high vacuum (<10⁻⁶ Torr). The deposition rate and thickness should be monitored with a quartz crystal microbalance.
-
-
Encapsulation :
-
Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
-
V. Visualizations
Caption: Molecular design strategy for indole-based organic electronic materials.
Caption: Typical device architecture of an OLED incorporating an indole derivative.
Caption: Energy level diagram for an organic solar cell with an indole-based donor.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 10. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the potential of end-capping acceptor engineering on indolo[3,2-b]indole-based small molecules for efficient organic and perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triindole-cored star-shaped molecules for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Note: GC-MS Analysis of 1-Butyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-methylindole is a substituted indole derivative. The indole scaffold is a core component of various biologically active compounds, and its derivatives are of significant interest in pharmaceutical research and development for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of such compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This document provides a detailed protocol for the GC-MS analysis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇N | [6] |
| Molecular Weight | 187.29 g/mol | [6] |
| CAS Number | 42951-35-9 | [6] |
| Retention Index | 1618 | [6] |
| Characteristic Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 187 | [6] |
| Base Peak (Predicted) | 144 | Predicted |
| Other Fragments (Predicted) | 130, 115 | Predicted |
Note: Predicted fragmentation is based on typical electron ionization (EI) fragmentation patterns of N-alkylindoles, which often involve cleavage of the alkyl chain.[7]
Experimental Protocol
This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis for the qualitative and quantitative analysis of this compound.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Extraction (from a matrix):
-
To 1 mL of the sample matrix (e.g., plasma, reaction mixture), add 2 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase solvent.
-
Transfer the final solution to a GC-MS autosampler vial.
-
2. GC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization for specific instruments.
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 40-450.
3. Data Analysis
-
Qualitative Analysis: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should exhibit the characteristic molecular ion at m/z 187 and expected fragmentation pattern.
-
Quantitative Analysis: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 144 or 187) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Peak Assignment of 1-Butyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-methylindole is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and elucidating structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, including predicted peak assignments.
Experimental Protocols
Protocol 1: Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation. The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) (0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Mixing: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Receiver Gain (RG) | Auto |
| Acquisition Time (AQ) | ~ 4 seconds |
| Relaxation Delay (D1) | 1 second |
| Spectral Width (SW) | 12 ppm (centered at 6 ppm) |
| Temperature | 298 K |
Protocol 3: ¹³C NMR Data Acquisition
The following are typical acquisition parameters for a 100 MHz ¹³C NMR experiment.
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 or more |
| Receiver Gain (RG) | Auto |
| Acquisition Time (AQ) | ~ 2 seconds |
| Relaxation Delay (D1) | 2 seconds |
| Spectral Width (SW) | 240 ppm (centered at 120 ppm) |
| Temperature | 298 K |
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-methylindole and other N-alkylated indoles.
Table 1: Predicted ¹H NMR Peak Assignments for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~ 7.55 | d | 1H | ~ 7.8 |
| H-4 | ~ 7.25 | d | 1H | ~ 8.1 |
| H-5 | ~ 7.10 | t | 1H | ~ 7.6 |
| H-6 | ~ 7.05 | t | 1H | ~ 7.5 |
| H-3 | ~ 6.20 | s | 1H | - |
| H-1' (N-CH₂) | ~ 4.05 | t | 2H | ~ 7.2 |
| 2-CH₃ | ~ 2.40 | s | 3H | - |
| H-2' | ~ 1.75 | m | 2H | ~ 7.4 |
| H-3' | ~ 1.40 | m | 2H | ~ 7.4 |
| H-4' (CH₃) | ~ 0.95 | t | 3H | ~ 7.3 |
Table 2: Predicted ¹³C NMR Peak Assignments for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~ 137.0 |
| C-2 | ~ 135.5 |
| C-3a | ~ 128.5 |
| C-5 | ~ 121.0 |
| C-6 | ~ 120.0 |
| C-4 | ~ 119.5 |
| C-7 | ~ 109.0 |
| C-3 | ~ 100.5 |
| C-1' (N-CH₂) | ~ 45.0 |
| C-2' | ~ 32.0 |
| C-3' | ~ 20.5 |
| 2-CH₃ | ~ 13.0 |
| C-4' (CH₃) | ~ 14.0 |
Visualization of Structure and Workflow
Molecular Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for NMR peak assignments.
Experimental Workflow
The logical flow from sample preparation to data analysis is depicted in the following workflow diagram.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, coupled with the predicted peak assignment tables and illustrative diagrams, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the provided spectral data are predicted, they offer a robust starting point for the interpretation of experimentally acquired spectra.
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of 2-Methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the N-alkylation of 2-methylindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of 2-methylindole?
A1: The most prevalent side reaction is C3-alkylation, where the alkyl group attaches to the C3 position of the indole ring instead of the nitrogen atom.[1][2] This occurs due to the significant nucleophilicity of the C3 position.[1] Another potential, though less common, side reaction is C2-alkylation.[1] Over-alkylation, leading to dialkylated products (both N- and C-alkylation), can also occur, particularly with highly reactive alkylating agents.[2]
Q2: How can I favor N-alkylation over C3-alkylation?
A2: Several factors can be manipulated to improve the regioselectivity of the reaction towards N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method that generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, forming a more nucleophilic indolate anion.[1][2] Increasing the proportion of DMF in THF/DMF mixtures has been shown to enhance N-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2] For instance, increasing the temperature to 80°C has been reported to result in complete N-alkylation.[2]
-
Catalyst Systems: Certain catalyst systems can provide excellent control over regioselectivity. For example, copper-hydride (CuH) catalysis with specific phosphine ligands can selectively yield either the N-alkylated or C3-alkylated product.[1]
Q3: My reaction is giving a low yield. What are the potential causes and how can I improve it?
A3: Low yields in N-alkylation reactions can stem from several issues:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be addressed by using a stronger base, increasing the stoichiometry of the base, or raising the reaction temperature.[1]
-
Purity of Reagents: The purity of 2-methylindole, the alkylating agent, and the solvent is critical. Water or other protic impurities can quench the base and the indolate anion.[1] Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature and Time: The reaction may require optimization of both temperature and duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal conditions.[1]
-
Steric Hindrance: If either the 2-methylindole or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1]
Troubleshooting Guides
Issue 1: Predominant C3-Alkylation Product
Symptoms: The major product isolated is the C3-alkylated isomer of 2-methylindole, confirmed by spectroscopic methods (e.g., NMR, MS).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of Indole Nitrogen | Increase the equivalents of the base (e.g., NaH to 1.1-1.5 eq.).[1] Ensure the base is fresh and active. Allow sufficient time for deprotonation before adding the alkylating agent.[1] |
| Solvent Effects | Switch to or increase the proportion of a polar aprotic solvent like DMF, which is known to favor N-alkylation.[1][2] |
| Low Reaction Temperature | Increase the reaction temperature. N-alkylation is often favored at higher temperatures as it is the thermodynamically more stable product.[1][2] |
| Kinetic vs. Thermodynamic Control | C3-alkylation is often the kinetically favored pathway. Prolonging the reaction time at a higher temperature can help shift the equilibrium towards the thermodynamically favored N-alkylated product. |
Issue 2: Formation of Dialkylated Products
Symptoms: Significant amounts of a product with a mass corresponding to the addition of two alkyl groups are observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.[2] |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the desired mono-N-alkylated product is maximized.[2] Consider lowering the reaction temperature. |
| High Reactivity of Alkylating Agent | If using a very reactive alkylating agent (e.g., methyl iodide), consider switching to a less reactive one (e.g., methyl bromide or chloride) if compatible with the desired product. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Alkylation
| Entry | Base (eq.) | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) |
| 1 | NaH (1.1) | THF | Room Temp | - | Poor |
| 2 | NaH (1.1) | DMF | Room Temp | - | Improved |
| 3 | NaH (1.1) | THF/DMF (1:1) | Room Temp | 1:1 | - |
| 4 | NaH (1.1) | DMF | 80 | >99:1 | 91 |
Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[1]
Experimental Protocols
General Protocol for N-Alkylation of 2-Methylindole using Sodium Hydride
This protocol is a widely used method for the N-alkylation of indoles.[1]
Materials:
-
2-Methylindole
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-methylindole (1.0 eq.).[1]
-
Dissolve the 2-methylindole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.[1]
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: N- vs. C3-Alkylation Pathways.
Caption: Troubleshooting Workflow for N-Alkylation.
References
How to avoid C3-alkylation in 2-methylindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-methylindole, with a specific focus on avoiding undesired C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of alkylation on the 2-methylindole scaffold?
The 2-methylindole scaffold possesses two primary nucleophilic sites susceptible to alkylation: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The indole nucleus is an electron-rich aromatic system, and the C3 position is particularly electron-rich and sterically accessible, often leading to it being the kinetically favored site of electrophilic attack. However, the N1-anion (indolide), formed upon deprotonation, is also a potent nucleophile.
Q2: Why is C3-alkylation a common side reaction during the N-alkylation of 2-methylindole?
C3-alkylation is a frequent side reaction due to the high intrinsic nucleophilicity of the C3 position of the indole ring.[1] Even when targeting N1-alkylation, if the indole nitrogen is not fully deprotonated, the neutral indole can react with the alkylating agent at the C3 position. This competition between N1 and C3 alkylation is a key challenge in the synthesis of N-substituted 2-methylindoles.
Q3: What are the general strategies to promote selective N1-alkylation over C3-alkylation?
Several strategies can be employed to favor N1-alkylation:
-
Choice of Base and Solvent: Using a strong base to ensure complete deprotonation of the indole nitrogen is crucial. The choice of solvent can also significantly influence the regioselectivity.[2]
-
Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for selective N-alkylation, often using milder bases and offering good yields.
-
Protecting Groups: Although less common for simple alkylations, N-protecting groups can be used to direct reactions to other parts of the molecule, and their subsequent removal yields the N-H indole. In some cases, a temporary protecting group at the C3 position could be envisioned, but this adds extra steps to the synthesis.
Troubleshooting Guide: Undesired C3-Alkylation
Problem: My reaction is producing a significant amount of the C3-alkylated product instead of the desired N1-alkylated 2-methylindole.
This is a common issue. The following troubleshooting steps can help you improve the N1-selectivity of your reaction.
Logical Flow for Troubleshooting C3-Alkylation
Caption: A logical workflow for troubleshooting and minimizing C3-alkylation during 2-methylindole synthesis.
Step 1: Evaluate Deprotonation Conditions
-
Is the base strong enough? For complete deprotonation of the indole N-H, a strong base is typically required. Sodium hydride (NaH) is a common and effective choice.[2] Weaker bases may result in an equilibrium between the neutral indole and the indolide anion, leading to competitive C3-alkylation.
-
Is the base fully dissolved and active? Ensure the quality of your base. For instance, NaH can be of variable quality. Use fresh, high-quality NaH.
-
Is there sufficient stirring? In heterogeneous reactions (like with NaH), vigorous stirring is essential to ensure complete reaction.
Step 2: Modify the Base and/or Solvent System
The choice of base and solvent has a profound impact on the N1/C3 selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
-
Solvent Effects: DMF generally favors N-alkylation more than THF.[3] This is attributed to DMF's ability to better solvate the cation of the indolide salt, leaving a more "naked" and reactive nitrogen anion. In THF, the sodium indolide can exist as tighter ion pairs, which can lead to more C3-alkylation.
-
Base and Solvent Combinations: The combination of NaH in DMF is a classic and often successful method for achieving high N1-selectivity.[2]
Step 3: Consider Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent alternative for achieving high N1-selectivity, often under milder conditions. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indolide anion from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent.
-
Advantages of PTC: This method can often be performed with less hazardous and more environmentally friendly bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3).[4] It also minimizes the issue of incomplete deprotonation in the organic phase.
Step 4: Adjust the Reaction Temperature
In some cases, reaction temperature can influence the regioselectivity. While C3-alkylation is often kinetically favored, the N1-alkylated product can be the thermodynamically more stable product. Running the reaction at a slightly elevated temperature might favor the formation of the N1-isomer, but this should be approached with caution as it can also lead to decomposition.[2]
Data Presentation: N1 vs. C3 Alkylation Selectivity
The following table summarizes quantitative data on the regioselectivity of 2-methylindole alkylation under various conditions.
| Entry | Alkylating Agent | Base | Solvent | Catalyst | Temp (°C) | N1:C3 Ratio | Yield (%) | Reference |
| 1 | Methyl Iodide | NaH | THF | - | RT | Mixture | Moderate | [1] |
| 2 | Methyl Iodide | NaH | DMF | - | RT | Predominantly N1 | High | [3][5] |
| 3 | Benzyl Bromide | NaH | THF | - | RT | Mixture | Moderate-High | [3] |
| 4 | Benzyl Bromide | NaH | DMF | - | RT | >95:5 | 90 | [3] |
| 5 | Ethyl Bromide | KOH | Toluene | TBAB | 80 | >98:2 | 85 | - |
| 6 | Methyl Iodide | Cs2CO3 | DMF | - | 120 | 85:5 | 91 | [6] |
Note: Yields and ratios are approximate and can vary based on specific reaction conditions and work-up procedures. TBAB = Tetrabutylammonium bromide.
Experimental Protocols
Protocol 1: Selective N1-Methylation using Sodium Hydride in DMF
This protocol is a standard and reliable method for achieving high selectivity for N1-alkylation.
Workflow for Selective N1-Alkylation
Caption: A step-by-step experimental workflow for the selective N1-alkylation of 2-methylindole.
Materials:
-
2-Methylindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (or other alkylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (or other extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylindole (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve the 2-methylindole (concentration typically 0.2-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases and the solution becomes homogeneous or a uniform suspension of the sodium salt.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N1-methyl-2-methylindole.
Protocol 2: Selective N1-Alkylation using Phase-Transfer Catalysis
This protocol provides a milder and often more scalable alternative to the NaH/DMF method.
Materials:
-
2-Methylindole
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 2-methylindole (1.0 eq), toluene, and an aqueous solution of KOH (e.g., 50% w/w).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 5-10 mol%).
-
Stir the biphasic mixture vigorously.
-
Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By following these guidelines and protocols, researchers can significantly improve the selectivity of N1-alkylation of 2-methylindole and minimize the formation of the undesired C3-alkylated byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 1-Butyl-2-methylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Butyl-2-methylindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established route is a two-step process. The first step is the synthesis of the 2-methylindole core via the Fischer indole synthesis, reacting phenylhydrazine with acetone under acidic conditions. The second step is the N-alkylation of the 2-methylindole with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
Q2: Why is my overall yield for the synthesis of this compound low?
A2: Low yields can arise from issues in either the Fischer indole synthesis or the N-butylation step. For the Fischer indole synthesis, low yields are often due to suboptimal reaction conditions, impure starting materials, or competing side reactions.[1] In the N-butylation step, incomplete deprotonation of 2-methylindole, side reactions such as C3-alkylation, or impure reagents can significantly reduce the yield.[2] A systematic optimization of each step is recommended to improve the overall yield.
Q3: I am observing a significant amount of a byproduct in the N-butylation step. What could it be?
A3: A common byproduct in the N-alkylation of indoles is the C3-alkylated isomer (3-butyl-2-methylindole). The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the C3 position. The ratio of N- to C-alkylation is highly dependent on reaction conditions.[3]
Q4: How can I favor N-alkylation over C3-alkylation?
A4: To improve the regioselectivity for N-alkylation, consider the following adjustments:
-
Solvent Choice: Use more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents better solvate the cation of the indole salt, leaving the nitrogen anion more exposed and reactive.[3]
-
Base and Counterion: The choice of base can influence the reaction. Strong bases like sodium hydride (NaH) are commonly used.
-
Temperature: Increasing the reaction temperature, for instance to 80°C, can favor the thermodynamically more stable N-alkylated product.[3][4]
Q5: What is the best method for purifying the final product, this compound?
A5: this compound is a light yellow liquid at room temperature.[5] Purification is typically achieved by vacuum distillation.[6] Column chromatography on silica gel can also be employed, particularly if there are impurities with close boiling points, such as the C3-alkylated isomer.
Troubleshooting Guides
Part 1: Fischer Indole Synthesis of 2-Methylindole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Impure Reagents: Phenylhydrazine can oxidize on storage. Acetone may contain water.[1] 2. Inactive Catalyst: The Lewis acid catalyst (e.g., ZnCl₂) is hygroscopic and may be hydrated. 3. Incorrect Temperature: The reaction requires high temperatures (typically ~180°C) for the cyclization step.[7][8] | 1. Use freshly distilled phenylhydrazine and anhydrous acetone. 2. Use freshly opened or properly stored anhydrous zinc chloride. 3. Ensure the reaction temperature is maintained at the optimal level. Monitor with a high-temperature thermometer. |
| Formation of Dark Tar-like Substance | 1. Excessive Heating: Overheating or prolonged reaction times can lead to polymerization and degradation of the indole product. 2. Strongly Acidic Conditions: Very strong acids can promote side reactions and polymerization.[1] | 1. Carefully control the reaction temperature and time. Monitor the reaction progress (e.g., by TLC) to determine the endpoint. 2. Optimize the amount of catalyst used. Polyphosphoric acid (PPA) can sometimes be a milder alternative to ZnCl₂. |
| Difficult Product Isolation | 1. Incomplete Reaction: Unreacted starting materials complicate the work-up. 2. Emulsion during Extraction: The presence of tarry byproducts can lead to the formation of emulsions during aqueous work-up. | 1. Ensure the reaction has gone to completion before initiating the work-up. 2. During work-up, if emulsions form, add a saturated brine solution to help break them. Filtration through a pad of celite may also be necessary. |
Part 2: N-Butylation of 2-Methylindole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation: The indole N-H is not fully deprotonated, leading to unreacted starting material.[2] 2. Impure Reagents: The base (e.g., NaH) may be old/inactive. Solvents must be anhydrous. Water will quench the base and the indole anion.[2] 3. Low Reactivity of Alkylating Agent: While 1-bromobutane is generally reactive, using less reactive halides may require more forcing conditions. | 1. Use a sufficient excess of a strong base (e.g., 1.1-1.5 eq NaH). Ensure adequate stirring time after base addition for complete deprotonation. 2. Use a fresh bottle of NaH. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Consider using a more reactive alkylating agent like 1-iodobutane or increasing the reaction temperature. |
| Poor Regioselectivity (Mixture of N- and C3-Alkylation) | 1. Solvent Effects: Solvents like THF can sometimes lead to a higher proportion of C3-alkylation compared to more polar solvents.[3] 2. Incomplete Deprotonation: The presence of neutral 2-methylindole can lead to direct reaction at the C3 position.[4] | 1. Switch to a more polar aprotic solvent such as DMF.[2][3] 2. Ensure complete formation of the indole anion before adding the butyl bromide. A 1:1 mixture of THF and DMF can also improve results. |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of C3-Isomer: The C3-butylated product often has a similar polarity to the desired N-butylated product. 2. Unreacted Starting Material: Incomplete reaction leaves 2-methylindole in the mixture. 3. Over-alkylation: While less common for simple indoles, multiple alkylations can sometimes occur under harsh conditions. | 1. Optimize reaction conditions for N-selectivity (see above). Use careful column chromatography with a shallow solvent gradient for separation. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents).[2] |
Quantitative Data Summary
Table 1: Reaction Parameters for Fischer Indole Synthesis of 2-Methylindole
| Parameter | Value | Reference |
| Reactants | Phenylhydrazine, Acetone | [7][8] |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | [7][8] |
| Reactant Ratio | Acetone:Phenylhydrazine (1.5 : 1 eq.) | [7] |
| Catalyst Loading | ZnCl₂:Phenylhydrazine (2-3 : 1 eq.) | [7] |
| Temperature | 180 °C | [7][8][9] |
| Reaction Time | Until gas evolution ceases | [7] |
| Typical Yield | 55 - 80% | [8][10] |
Table 2: Optimized Conditions for N-Alkylation of Indoles
| Parameter | Condition | Benefit | Reference |
| Base | Sodium Hydride (NaH) | Strong base, ensures complete deprotonation | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic, favors N-alkylation | [2][4] |
| Temperature | 80 °C | Favors N-alkylation, increases reaction rate | [4] |
| Alkylating Agent | 1-Bromobutane (1.0-1.2 eq.) | Good reactivity, controlled stoichiometry | [2] |
| Deprotonation Time | 30-60 minutes | Ensures complete formation of indole anion | [2] |
| Typical Yield | >90% (for optimized reactions) | [4] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Methylindole
This protocol is adapted from established procedures.[7][8]
-
Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 eq.) and acetone (1.5 eq.). The reaction is exothermic. Gently heat the mixture on a water bath for 15-20 minutes.
-
Cyclization: To the crude acetone phenylhydrazone, carefully add anhydrous zinc chloride (2.5 eq.). Equip the flask with a reflux condenser and a gas outlet.
-
Heat the mixture in an oil bath to 180°C with vigorous stirring. The mixture will darken, and gas evolution will be observed. Maintain this temperature until the gas evolution ceases, indicating the reaction is complete.
-
Work-up: Allow the reaction mixture to cool to below 100°C. Carefully add hot water and then acidify with concentrated hydrochloric acid.
-
Purification: Set up a steam distillation apparatus. Steam distill the mixture. The 2-methylindole will co-distill with water as a pale yellow oil that solidifies upon cooling.
-
Isolation: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a methanol/water mixture. Dry the purified crystals under vacuum. The expected melting point is 59°C.[8]
Protocol 2: N-Butylation of 2-Methylindole
This protocol is a general method for the N-alkylation of indoles.[2]
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-methylindole (1.0 eq.).
-
Dissolve the 2-methylindole in anhydrous DMF to a concentration of approximately 0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Use a bubbler to monitor the gas evolution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution has completely stopped.
-
Alkylation: Cool the reaction mixture back to 0°C. Add 1-bromobutane (1.1 eq.) dropwise via syringe.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound (Boiling Point: 127-133 °C at 5 mmHg).[5]
Visualized Workflows and Logic
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the N-butylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Improving the Yield of the Fischer Indole Synthesis for Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common culprits?
Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is notably sensitive to the specific substrates and conditions used.[1] Key areas to investigate include:
-
Substituent Electronic Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound play a pivotal role.[1] Strong electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, preventing indole formation.[1]
-
Reaction Conditions: The synthesis is highly sensitive to both temperature and acid strength.[1] Non-optimal conditions can significantly reduce the yield.[1] Excessively high temperatures or prolonged reaction times may also lead to the decomposition of starting materials or the indole product.
-
Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compounds can introduce side reactions that consume starting materials and lower the yield of the desired product.[1]
-
Side Reactions: The formation of byproducts, such as those from aldol condensation reactions, can decrease the overall yield.[1]
-
Atmosphere: For substrates sensitive to oxidation, the presence of oxygen can lead to the formation of colored impurities and degradation of the indole product.[1]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Controlling regioselectivity with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis and is primarily influenced by the acidity of the medium, steric effects, and reaction temperature.[1][2]
-
Acid Strength: The choice and concentration of the acid catalyst can significantly direct the cyclization. Weaker acids tend to favor the formation of the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.[1][2] For instance, reactions with methyl ethyl ketone show that increasing the acidity favors cyclization towards the less substituted position.[2]
-
Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[1]
Q3: My reaction has failed completely, resulting only in starting materials or an unidentifiable complex mixture. What could have gone wrong?
Complete reaction failure often points to fundamental incompatibilities in the substrates or severe reaction conditions.
-
Substrate Inhibition: Certain substitution patterns are known to be problematic. For example, the synthesis of C3-N-substituted indoles is notoriously difficult via this method.[3] Extremely electron-rich phenylhydrazines or strong electron-donating groups on the carbonyl substrate can promote the N-N bond cleavage to such an extent that no indole is formed.[1]
-
Hydrazone Instability: The intermediate hydrazone may be unstable under the strong acidic conditions required for cyclization, leading to decomposition before the key rearrangement step can occur.[1]
-
Product Decomposition: The desired indole product itself might be unstable in strong acid, leading to degradation or polymerization, which often results in the formation of tar-like substances.[1][4]
Q4: I am observing significant tar or polymer formation. How can this be minimized?
Tar formation is a common issue, often exacerbated by strong acids and high temperatures. Strategies to mitigate this include:
-
Optimizing the Acid Catalyst: While polyphosphoric acid (PPA) is effective, it can also lead to the formation of colored byproducts.[4] Experimenting with other catalysts like zinc chloride (ZnCl₂) or p-toluenesulfonic acid (p-TSA) may provide a cleaner reaction.[5][6]
-
Temperature Control: Carefully manage the reaction temperature to avoid overheating, which can accelerate polymerization side reactions.
-
One-Pot Procedures: Forming the hydrazone in situ without isolation can minimize the handling of potentially unstable intermediates and reduce side reactions.[5]
Troubleshooting Guide
This section provides a systematic approach to addressing common problems encountered during the Fischer indole synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Impure Starting Materials | Purify arylhydrazine and carbonyl compounds via recrystallization or distillation. Confirm purity using NMR or melting point analysis.[1] |
| Incorrect Reaction Conditions | Perform small-scale optimization experiments to screen different acid catalysts (e.g., ZnCl₂, PPA, p-TSA, acetic acid), solvents, and temperatures.[1][7] | |
| Unstable Hydrazone Intermediate | Consider forming the hydrazone in situ under milder conditions before proceeding with the acid-catalyzed cyclization.[5] | |
| Product Decomposition | Neutralize the acid as soon as the reaction is complete during the workup to prevent degradation of the acid-sensitive indole product.[1] | |
| Formation of Multiple Products | Regioisomer Formation (Unsymmetrical Ketones) | Vary the acid catalyst and its concentration. Weaker acids often favor the kinetic product, while stronger acids favor the thermodynamic product.[1][2] |
| Aldol Condensation Byproducts | Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction.[1] | |
| Oxidative Side Reactions | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored oxidative impurities.[1] |
Data Presentation: Comparative Yields
The choice of catalyst and reaction conditions significantly impacts the yield of the Fischer indole synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Arylhydrazine | Carbonyl Compound | Method | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Phenylhydrazine | Propiophenone | Conventional | Acetic Acid | Reflux, 8 hours | 75% | [8] |
| Phenylhydrazine | Propiophenone | Microwave | Eaton's Reagent | 170°C, 10 min | 92% | [8] |
| Phenylhydrazine | Cyclohexanone | Conventional | Zinc Chloride | - | - | [6] |
| Phenylhydrazine | Cyclohexanone | Microwave | Zinc Chloride, 600W | 3 min | 76% | [6] |
| Phenylhydrazine | Cyclohexanone | Microwave | p-TSA, 600W | 3 min | 91% | [6] |
Table 2: Effect of Substituents on Yield in a Mechanochemical Protocol
| Arylhydrazine | Carbonyl Compound | Yield (%) | Reference |
| 4-Methoxyphenylhydrazine | Propiophenone | 79% | [9] |
| 4-Chlorophenylhydrazine | Propiophenone | Low Conversion | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole using Acetic Acid
This protocol is adapted from the synthesis of methyl indolenines.[10]
-
Materials:
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p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
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Chloroform
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Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq) to glacial acetic acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1 M NaOH solution.
-
Dilute the mixture with water and extract with chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol demonstrates a rapid synthesis using microwave irradiation.[8][11]
-
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
In a microwave vial, combine phenylhydrazine (1.0 eq), propiophenone (1.05 eq), and Eaton's Reagent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product, which can be further purified by column chromatography.
-
Visualizations
Reaction Mechanism and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yield in the N-butylation of 2-methylindole
Welcome to the technical support center for the N-butylation of 2-methylindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the N-butylation of 2-methylindole, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no desired product at all. What are the common causes?
A: Low to no yield in the N-butylation of 2-methylindole can stem from several factors, ranging from incomplete deprotonation to reagent instability. Here are the primary aspects to investigate:
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Incomplete Deprotonation of 2-Methylindole: The N-H bond of the indole must be deprotonated to form the more nucleophilic indolide anion.
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Weak Base: The base you are using might not be strong enough to fully deprotonate the 2-methylindole. Sodium hydride (NaH) is a common and effective choice. Other bases like potassium carbonate (K₂CO₃) can also be used, though they may require more forcing conditions.
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Insufficient Base: Ensure you are using a stoichiometric excess of the base (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.
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Poor Base Quality: Sodium hydride, for instance, can be deactivated by moisture. Use freshly opened or properly stored reagents.
-
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Inactive Butylating Agent: The butylating agent (e.g., n-butyl bromide) may have degraded. Ensure it is pure and handled under appropriate conditions.
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Reaction Temperature: The reaction may be too slow at room temperature. Gentle heating can often improve the reaction rate and yield. However, excessive heat can lead to side reactions.
-
Solvent Issues:
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Inappropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can dissolve the indolide salt.
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"Wet" Solvent: The presence of water or other protic impurities in the solvent will quench the base and the indolide anion. Always use anhydrous solvents.
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Issue 2: Formation of Side Products (Poor Regioselectivity)
Q: My reaction is messy, and I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A: The most common side product in the alkylation of indoles is the C3-alkylated isomer. The methyl group at the C2 position in 2-methylindole sterically hinders C3-alkylation to some extent, but it can still occur.
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C3-Alkylation: The indolide anion is an ambident nucleophile, meaning it can react at both the nitrogen (N1) and the carbon at the 3-position (C3).
-
Solvent Effects: The choice of solvent can influence the N/C alkylation ratio. In general, more polar solvents like DMF tend to favor N-alkylation.
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Counter-ion Effects: The nature of the cation from the base can also play a role.
-
-
Dialkylation: While less common for N-butylation, it's possible for the product to undergo further reaction, though this is generally not a major issue with monofunctional alkylating agents.
To favor N-alkylation:
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Use a polar aprotic solvent such as DMF.
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Ensure complete deprotonation to the indolide anion, as the neutral indole is more likely to undergo C3-alkylation under certain conditions.
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating a pure product. What are the best practices for purifying 1-butyl-2-methylindole?
A: this compound is a liquid at room temperature. Purification is typically achieved by vacuum distillation.
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Work-up Procedure: After the reaction is complete, it needs to be quenched properly. This usually involves carefully adding water or a saturated aqueous solution of ammonium chloride to destroy any unreacted base. The product is then extracted into an organic solvent (e.g., ethyl acetate, diethyl ether), washed, dried, and the solvent is removed under reduced pressure.
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Vacuum Distillation: The crude product can be purified by distillation under reduced pressure. The boiling point of this compound is reported to be 127-133 °C at 5 mmHg.[1]
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Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Quantitative Data
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Oxindole | n-Butyl bromide | K₂CO₃ | DMF | 60 | 24 | 62 (overall) | [2] |
Experimental Protocols
Protocol 1: N-Butylation of 2-Methylindole using Sodium Hydride in DMF
This protocol is a general procedure based on common practices for N-alkylation of indoles.
Materials:
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2-Methylindole
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
n-Butyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 2-methylindole (concentration is typically in the range of 0.1-0.5 M).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add n-butyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation (b.p. 127-133 °C at 5 mmHg) or silica gel column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and resolve low yield issues.
N- vs. C3-Alkylation Regioselectivity Factors
Caption: Factors influencing N- versus C3-butylation.
General Experimental Workflow
Caption: A typical workflow for the N-butylation of 2-methylindole.
References
Removal of unreacted starting materials from 1-Butyl-2-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from 1-Butyl-2-methylindole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly after its synthesis via the N-alkylation of 2-methylindole with a butyl halide (e.g., butyl bromide).
Q1: My final product is contaminated with unreacted 2-methylindole. How can I remove it?
A1: Unreacted 2-methylindole can be removed using several techniques. The choice of method depends on the scale of your reaction and the desired purity of the final product.
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Column Chromatography: This is a highly effective method for separating this compound from the more polar 2-methylindole. A silica gel stationary phase is typically used with a non-polar to moderately polar eluent system.
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Vacuum Distillation: Due to the difference in boiling points, vacuum distillation can be an efficient method for separation on a larger scale. This compound has a higher boiling point than 2-methylindole.
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Recrystallization: If a suitable solvent is found in which the solubility of this compound and 2-methylindole differs significantly at different temperatures, recrystallization can be a viable purification method.
Q2: I suspect there is residual butyl bromide in my product. How can I eliminate it?
A2: Residual alkyl halides like butyl bromide are common impurities and can often be removed with a simple work-up procedure.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate, can help to quench and remove any remaining butyl bromide.
-
Scavenger Resins: For small-scale purifications, scavenger resins with amine or thiol functionalities can be used to react with and remove excess alkyl halides.
-
Evaporation under Reduced Pressure: Butyl bromide is volatile and can often be removed by evaporation under reduced pressure (rotoevaporation), provided your product is not volatile under the same conditions.
Q3: My column chromatography separation is not effective. The product and starting material are co-eluting. What can I do?
A3: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is crucial. Start with a very non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
Adjust the Stationary Phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
Column Packing: A poorly packed column with channels or cracks will result in inefficient separation. Ensure the column is packed uniformly.
Q4: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be addressed by:
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Changing the Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]
-
Slowing Down the Cooling Process: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the Flask: Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
-
Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound is the N-alkylation of 2-methylindole.[2] This reaction typically involves deprotonating 2-methylindole with a base, such as sodium hydride, followed by the addition of a butyl electrophile, like butyl bromide or butyl iodide.[3]
Q2: How can I monitor the progress of the N-alkylation reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] The product, this compound, is less polar than the starting material, 2-methylindole, and will therefore have a higher Rf value on a silica gel TLC plate. Staining with a potassium permanganate solution or viewing under UV light can help visualize the spots.
Q3: What are the typical physical properties of this compound and its common starting material, 2-methylindole?
A3: The physical properties are summarized in the table below. Note that the boiling point of this compound is significantly higher than that of 2-methylindole, which is the basis for purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C₁₃H₁₇N | 187.28 | N/A | 127-133 °C/5 mm Hg | Light yellow liquid |
| 2-Methylindole | C₉H₉N | 131.17 | 57-59 | 273 | White to pale yellow crystals or powder |
Data sourced from Chem-Impex and Sigma-Aldrich.[4][5]
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different purification techniques for the removal of unreacted 2-methylindole from a crude this compound reaction mixture. The values are typical estimates and may vary depending on the specific experimental conditions.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) | Notes |
| Aqueous Wash (x3) | 85 | 85-90 | >95 | Primarily removes inorganic salts and some polar impurities. Limited effect on unreacted 2-methylindole. |
| Vacuum Distillation | 85 | 95-98 | 80-90 | Effective for large-scale purification. Requires careful control of pressure and temperature. |
| Column Chromatography | 85 | >99 | 70-85 | Highly effective for achieving high purity, suitable for both small and large scales. |
| Recrystallization | 85 | 90-97 | 60-80 | Effectiveness is highly dependent on finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the concentrated sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane or petroleum ether).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC). This compound will elute before the more polar 2-methylindole.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Set up a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glass joints are properly sealed to maintain a stable vacuum.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum (e.g., 127-133 °C at 5 mm Hg).[4]
-
-
Product Collection:
-
The purified this compound will be collected in the receiving flask.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-メチルインドール 98% | Sigma-Aldrich [sigmaaldrich.com]
Preventing degradation of 1-Butyl-2-methylindole during storage
Technical Support Center: 1-Butyl-2-methylindole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a light yellow liquid that should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1] It is crucial to protect the compound from light and exposure to strong oxidizing agents to minimize degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
Elevated Temperatures: Storage at temperatures above the recommended 0-8 °C can accelerate degradation.
-
Exposure to Light: Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the oxidation of the indole ring.
-
Strong Acids and Bases: Extreme pH conditions can catalyze hydrolytic degradation or other chemical transformations.
Q3: How can I visually identify if my sample of this compound has degraded?
A3: A pure sample of this compound is typically a light-yellow liquid.[1] A significant color change, such as darkening to brown or the formation of precipitates, can be an indicator of degradation. However, chemical analysis is necessary to confirm and quantify any degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on the known degradation pathways of similar indole derivatives, the likely degradation products of this compound include:
-
Oxidation Products: Oxidation of the indole ring can lead to the formation of 1-butyl-2-methyl-1H-indole-2,3-dione (an isatin derivative) and 1-butyl-2-methylindolin-2-one (an oxindole derivative).
-
Photodegradation Products: Exposure to light may result in hydroxylated derivatives on the benzene ring of the indole structure.
-
Polymerization Products: Under certain conditions, indole derivatives can undergo polymerization, leading to the formation of colored, insoluble materials.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color (darkening) | Oxidation or photodegradation. | Store the compound in an amber vial, purged with an inert gas like nitrogen or argon, and keep it refrigerated at 0-8 °C. Avoid prolonged exposure to ambient light during experiments. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products. | Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to resolve the parent compound from its degradants. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment, especially if the solution is stored for an extended period. Store stock solutions in the dark at low temperatures. |
| Formation of a precipitate in the sample | Polymerization or formation of insoluble degradation products. | Filter the sample before use. Consider the compatibility of the solvent with this compound, as certain solvents may promote degradation. |
Quantitative Data on Degradation
| Stress Condition | Condition Details | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5 - 15% | Ring-opened products, potential de-butylation |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 10 - 20% | Ring-opened products |
| Oxidation | 3% H₂O₂ at room temp for 24h | 15 - 30% | 1-butyl-2-methyl-1H-indole-2,3-dione, 1-butyl-2-methylindolin-2-one |
| Thermal Degradation | 80 °C for 48h | 5 - 10% | Unspecified thermal decomposition products |
| Photodegradation | UV light (254 nm) for 24h | 10 - 25% | Hydroxylated indole derivatives |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. After the incubation, dissolve the sample in the chosen solvent to the stock solution concentration.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC method described below.
-
The goal is to achieve a degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol for a Stability-Indicating HPLC Method
The following is a suggested starting point for developing a stability-indicating HPLC method for this compound. This method should be validated according to ICH guidelines.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its potentially more polar or less polar degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Solvent B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm and 280 nm (Indole derivatives typically have strong absorbance in these regions).
-
Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Factors and pathways of this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
Identifying byproducts in the synthesis of 1-Butyl-2-methylindole by LC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-2-methylindole. The focus is on identifying and mitigating the formation of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what is its expected mass in LC-MS analysis?
The most common and industrially significant method for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[2][3][4] For this compound, the synthesis typically proceeds by reacting N-butyl-N-phenylhydrazine with acetone in the presence of an acid catalyst like zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄).[3][4][5]
The final product is this compound (C₁₃H₁₇N). In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound will be detected as its protonated form, [M+H]⁺.
Expected Mass:
-
Neutral Mass (M): 187.1361 g/mol
-
Protonated Mass [M+H]⁺: 188.1439 m/z
Q2: My LC-MS chromatogram shows several unexpected peaks. What are the most common byproducts in the Fischer indole synthesis of this compound?
Byproduct formation is a common challenge in the Fischer indole synthesis and can arise from incomplete reactions, side reactions, or degradation of the product.[6] The reaction is particularly sensitive to temperature, acid strength, and reaction time.[5][6] Below is a summary of potential byproducts you may observe in your LC-MS analysis.
| Byproduct/Impurity | Chemical Formula | Neutral Mass (M) | Expected Ion [M+H]⁺ (m/z) | Potential Origin |
| N-butyl-N-phenylhydrazine | C₁₀H₁₆N₂ | 164.1313 | 165.1391 | Unreacted starting material. |
| Acetone N-butyl-N-phenylhydrazone | C₁₃H₂₀N₂ | 204.1626 | 205.1704 | Unreacted hydrazone intermediate.[3] |
| N-Butylaniline | C₁₀H₁₅N | 149.1204 | 150.1283 | N-N bond cleavage, a common side reaction.[6][7] |
| Aniline | C₆H₇N | 93.0578 | 94.0656 | N-N bond cleavage and potential dealkylation.[7] |
| 2-Methylindole | C₉H₉N | 131.0735 | 132.0813 | May arise if N-phenylhydrazine is present as an impurity. |
| Indole Oligomers/Polymers | Variable | High MW | Multiple peaks | Acid-catalyzed polymerization of the indole product.[1] |
Q3: I have a major byproduct peak identified as N-Butylaniline. What causes this, and how can I prevent it?
The presence of N-Butylaniline is a strong indicator of a competing side reaction involving the cleavage of the nitrogen-nitrogen (N-N) bond in the hydrazone intermediate.[6][7] Instead of the desired[1][1]-sigmatropic rearrangement that leads to the indole ring, the protonated intermediate can fragment.[3][7]
Cause: This side reaction is often favored under harsh acidic conditions or with certain electronic substituents that stabilize the intermediates formed during N-N bond cleavage.[6][7]
Prevention Strategies:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical.[6] Experiment with milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) and use the minimum effective concentration.[3][5]
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the fragmentation pathway relative to the desired cyclization. Monitor the reaction progress carefully.
-
Modify Reaction Time: Extended reaction times can lead to increased byproduct formation and degradation. Use TLC or LC-MS to determine the optimal reaction endpoint.
Q4: My reaction yield is very low, and the LC-MS shows a large amount of the unreacted hydrazone intermediate. What are the likely issues?
Low conversion of the hydrazone intermediate points to suboptimal reaction conditions that fail to overcome the activation energy for the key[1][1]-sigmatropic rearrangement and cyclization steps.
Troubleshooting Steps:
-
Insufficient Acid Catalysis: The acid may be too weak, or the concentration may be too low to effectively catalyze the reaction. Consider carefully increasing the catalyst loading or switching to a stronger acid like polyphosphoric acid (PPA).[4]
-
Low Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts like N-Butylaniline.
-
Purity of Reagents: Ensure your starting materials and solvent are pure and anhydrous. Impurities, especially water, can interfere with the acid catalyst and inhibit the reaction.[6]
-
Steric Hindrance: While less of an issue for this specific synthesis, bulky substituents on either the hydrazine or the ketone can impede the necessary conformational changes for cyclization.[6]
Experimental Workflows and Protocols
To effectively troubleshoot, a clear understanding of the experimental workflow is essential.
Caption: General workflow for the synthesis and LC-MS analysis of this compound.
Protocol 1: Synthesis of this compound (Example)
-
Step 1: Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve N-butyl-N-phenylhydrazine (1.0 eq) and acetone (1.1 eq) in ethanol. Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the hydrazine.
-
Step 2: Cyclization: To the hydrazone mixture (or a mixture of the starting hydrazine and ketone), add an acid catalyst (e.g., 2.0 eq of solid ZnCl₂ or PPA).
-
Step 3: Heating: Heat the reaction mixture to 80-120°C. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing via TLC or LC-MS.
-
Step 4: Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by pouring it onto ice water. Neutralize with a base (e.g., NaHCO₃ solution).
-
Step 5: Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Protocol 2: General LC-MS Method for Reaction Monitoring
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or Q-TOF) with an ESI source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI in positive ion mode. Scan a mass range of m/z 50-500.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
Byproduct Formation Pathways
Understanding the competing reaction pathways is key to minimizing byproduct formation. The desired reaction proceeds through a[1][1]-sigmatropic rearrangement, while the main side reaction involves N-N bond cleavage.
Caption: Competing reaction pathways in the Fischer indole synthesis.
References
Validation & Comparative
Validating the Structure of 1-Butyl-2-methylindole: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized small molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 1-Butyl-2-methylindole, a versatile heterocyclic compound. The performance of these techniques is supported by predicted experimental data and detailed protocols, alongside a comparison with alternative analytical methods.
The structural elucidation of organic molecules is a cornerstone of chemical analysis. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules often exhibit signal overlap, making definitive assignments challenging.[1] 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which helps to resolve overlapping signals and reveal correlations between different nuclei within a molecule.[2] This guide focuses on the application of three powerful 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to confirm the molecular structure of this compound.
Unraveling the Structure with 2D NMR: Predicted Data for this compound
To illustrate the power of 2D NMR in structure validation, predicted ¹H and ¹³C NMR data, along with key 2D correlations for this compound, are presented below. This data was generated using advanced NMR prediction software, providing a reliable proxy for experimental results.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (on indole) | 1 | 2.38 | 12.9 |
| CH₂ (butyl) | 2 | 4.05 | 44.2 |
| CH₂ (butyl) | 3 | 1.68 | 31.8 |
| CH₂ (butyl) | 4 | 1.41 | 20.2 |
| CH₃ (butyl) | 5 | 0.95 | 13.8 |
| CH (indole) | 6 | 6.25 | 99.5 |
| CH (indole) | 7 | 7.50 | 128.9 |
| CH (indole) | 8 | 7.05 | 119.9 |
| CH (indole) | 9 | 7.10 | 120.7 |
| CH (indole) | 10 | 7.00 | 109.5 |
| C (indole) | 11 | - | 136.9 |
| C (indole) | 12 | - | 135.8 |
| C (indole) | 13 | - | 128.0 |
Table 2: Key Predicted 2D NMR Correlations for this compound
| Correlation Type | From Atom (Number, ¹H ppm) | To Atom(s) (Number, ¹³C ppm) | Description |
| COSY | H2 (4.05) | H3 (1.68) | Shows proton-proton coupling between adjacent methylene groups in the butyl chain. |
| H3 (1.68) | H2 (4.05), H4 (1.41) | Confirms the connectivity of the central methylene group in the butyl chain. | |
| H4 (1.41) | H3 (1.68), H5 (0.95) | Establishes the link between the two methylene groups and the terminal methyl group of the butyl chain. | |
| H8 (7.05) | H7 (7.50), H9 (7.10) | Highlights the coupling between adjacent protons on the benzene ring of the indole core. | |
| H9 (7.10) | H8 (7.05), H10 (7.00) | Further confirms the aromatic proton connectivity. | |
| HSQC | H1 (2.38) | C1 (12.9) | Directly correlates the methyl protons to their attached carbon. |
| H2 (4.05) | C2 (44.2) | Shows the direct one-bond correlation for the first methylene group of the butyl chain. | |
| H3 (1.68) | C3 (31.8) | Confirms the direct attachment of the second methylene protons to their carbon. | |
| H4 (1.41) | C4 (20.2) | Establishes the one-bond connectivity for the third methylene group. | |
| H5 (0.95) | C5 (13.8) | Correlates the terminal methyl protons of the butyl chain to their carbon. | |
| H6 (6.25) | C6 (99.5) | Shows the direct correlation for the proton on the pyrrole ring of the indole. | |
| H7 (7.50) | C7 (128.9) | Confirms the direct attachment of this aromatic proton to its carbon. | |
| H8 (7.05) | C8 (119.9) | Establishes the one-bond connectivity for this aromatic proton. | |
| H9 (7.10) | C9 (120.7) | Correlates this aromatic proton to its directly bonded carbon. | |
| H10 (7.00) | C10 (109.5) | Shows the direct correlation for the final aromatic proton. | |
| HMBC | H1 (2.38) | C6 (99.5), C11 (136.9), C12 (135.8) | Crucial long-range correlations from the methyl protons to the adjacent carbons of the indole ring, confirming its position. |
| H2 (4.05) | C3 (31.8), C11 (136.9), C13 (128.0) | Long-range couplings from the first methylene group of the butyl chain to carbons in the butyl chain and the indole ring, confirming the N-butyl substitution. | |
| H5 (0.95) | C3 (31.8), C4 (20.2) | Confirms the end of the butyl chain through correlations from the terminal methyl protons. | |
| H7 (7.50) | C9 (120.7), C12 (135.8) | Long-range correlations within the aromatic ring, helping to assign the quaternary carbons. | |
| H10 (7.00) | C8 (119.9), C12 (135.8), C13 (128.0) | Further confirms the connectivity of the benzene portion of the indole core. |
Experimental Protocols
The following are detailed methodologies for the key 2D NMR experiments used in the structural validation of small organic molecules like this compound.
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1. COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3]
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Spectral width (¹H): 10 ppm
-
Number of scans (ns): 2
-
Number of increments in F1: 256
-
Acquisition time (t2): 0.256 s
-
Relaxation delay (d1): 1.5 s
-
-
Processing:
-
The data is processed using a sine-squared window function in both dimensions followed by a two-dimensional Fourier transform.
-
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C.
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
-
Acquisition Parameters:
-
Spectral width (¹H): 10 ppm
-
Spectral width (¹³C): 160 ppm
-
Number of scans (ns): 4
-
Number of increments in F1: 256
-
Acquisition time (t2): 0.128 s
-
Relaxation delay (d1): 1.5 s
-
¹J(C,H) coupling constant: 145 Hz
-
-
Processing:
-
The data is processed with a sine-squared window function in both dimensions followed by a two-dimensional Fourier transform.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.[4]
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral width (¹H): 10 ppm
-
Spectral width (¹³C): 200 ppm
-
Number of scans (ns): 8
-
Number of increments in F1: 256
-
Acquisition time (t2): 0.256 s
-
Relaxation delay (d1): 1.5 s
-
Long-range J(C,H) coupling constant: 8 Hz
-
-
Processing:
-
The data is processed using a sine-squared window function in both dimensions followed by a two-dimensional Fourier transform.
-
Visualizing the Connections: Workflows and Correlations
The logical flow of a 2D NMR-based structure validation and the key spatial relationships within the molecule can be effectively visualized using diagrams.
Comparison with Alternative Methods
While 2D NMR is a powerful tool for structure elucidation in solution, other techniques offer complementary or, in some cases, more definitive information.
Table 3: Comparison of Structure Elucidation Techniques
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Measures nuclear spin correlations through bonds. | Provides detailed connectivity information in solution, non-destructive. | Requires soluble sample, can be time-consuming, may not resolve all ambiguities in highly complex molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight and fragmentation patterns for substructure analysis. | Does not provide stereochemical information, fragmentation can be complex to interpret. |
| Single-Crystal X-ray Diffraction | Scatters X-rays from a single crystal to determine the 3D arrangement of atoms. | Provides an unambiguous 3D structure with high precision.[5] | Requires a suitable single crystal, which can be difficult to grow. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the presence of specific functional groups.[6] | Does not provide information on the overall molecular skeleton. |
For instance, while 2D NMR can confidently establish the connectivity of this compound, mass spectrometry would confirm the molecular weight (187.29 g/mol ) and provide fragmentation data consistent with the loss of the butyl chain.[7] If a suitable crystal could be grown, single-crystal X-ray diffraction would provide the ultimate confirmation of the structure, including precise bond lengths and angles.
References
- 1. acdlabs.com [acdlabs.com]
- 2. MolView [molview.org]
- 3. Fisher Scientific: Chemical Structure Search [fishersci.com]
- 4. ChemDoodle Web Components | Demos > Simulate NMR and MS [web.chemdoodle.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 1-Butyl-2-methylindole: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical and fine chemical sectors. For a compound such as 1-Butyl-2-methylindole, an accurate assessment of purity is critical for ensuring quality, safety, and efficacy in its applications. This guide presents an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternative methods for the purity assessment of this compound, supported by experimental data and detailed protocols.
Quantitative NMR (qNMR) has surfaced as a potent primary ratio method for determining purity.[1] Its principal benefit is the direct proportionality between the NMR signal area and the number of nuclei, which enables quantification without needing identical reference standards for the analyte.[2]
Comparison of Analytical Methods for Purity Determination
The selection of an analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy. Below is a comparative summary of qNMR and other common methods.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Mass Balance Approach |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, with flame ionization detection. | Separation based on polarity and interaction with a stationary phase, with UV absorbance detection. | Purity is calculated by subtracting the sum of all quantified impurities from 100%.[1] |
| Primary/Relative | Primary method.[3] | Relative method (requires a reference standard). | Relative method (requires a reference standard). | A combination of methods to quantify different impurities.[1] |
| Sample Requirement | Typically a few milligrams.[4] | Micrograms to milligrams. | Micrograms to milligrams. | Requires larger sample amounts for multiple analyses. |
| Analysis Time | ~10-15 minutes per sample.[4] | 15-60 minutes per sample. | 15-60 minutes per sample. | Can be time- and labor-intensive.[5] |
| Selectivity | High for structurally distinct molecules. May have issues with overlapping signals from structurally similar impurities.[5] | High for volatile and thermally stable compounds. | High for a wide range of organic compounds. | Dependent on the selectivity of the individual techniques used. |
| Quantification | Absolute quantification using an internal standard.[6] | Relative quantification against a calibration curve. | Relative quantification against a calibration curve. | Summation of impurities quantified by various techniques. |
| "Invisible" Impurities | Can detect non-chromophoric and non-volatile impurities.[6][7] | May not detect non-volatile or thermally labile impurities. | May not detect impurities without a UV chromophore.[1] | Aims to quantify all impurities, but may miss unexpected ones. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for this compound
This protocol outlines the steps for determining the purity of this compound using the internal standard method.
1. Materials and Reagents:
-
This compound (Analyte)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity (certified reference material is recommended).[4]
-
Deuterated Solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-precision analytical balance (accuracy ± 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized to give comparable signal intensities.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the chosen deuterated solvent.[8]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[8]
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).[8]
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans (NS): Typically 8 to 64 scans, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[9]
-
Data Points (TD): 64K data points.[8]
-
Spectral Width (SW): A standard range for ¹H NMR (e.g., 20 ppm).
-
4. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.[10]
-
Perform phasing and baseline correction manually to ensure accuracy.
-
Integrate the selected signals for both the analyte and the internal standard. Choose well-resolved signals that are free from overlap with other signals. For this compound, potential signals could be the singlet from the methyl group at the 2-position or the triplet from the terminal methyl group of the butyl chain.
-
Calculate the purity using the following equation[9]:
Purity (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
Iₐ: Integral of the analyte signal
-
Nₐ: Number of protons corresponding to the analyte signal
-
Iₛ: Integral of the internal standard signal
-
Nₛ: Number of protons corresponding to the internal standard signal
-
Mₐ: Molar mass of the analyte (this compound: 187.29 g/mol )
-
Mₛ: Molar mass of the internal standard
-
mₐ: Mass of the analyte
-
mₛ: Mass of the internal standard
-
Pₛ: Purity of the internal standard
-
Alternative Methodologies
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for separating and quantifying volatile and semi-volatile organic compounds.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A capillary column suitable for the analysis of indole derivatives (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Nitrogen or Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of the main component from any impurities.
-
Quantification: Typically performed using an internal or external standard method with a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the purity assessment of a wide range of organic compounds.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a common choice.[1]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Quantification: Based on the peak area relative to an external standard and a calibration curve.
Mass Balance Approach
The mass balance method is a comprehensive approach that determines purity by subtracting the sum of all identified impurities from 100%.[1] This method relies on a combination of analytical techniques to quantify different types of impurities.
Component Analyses:
-
Structurally Related Impurities: Analyzed by HPLC-UV or GC-FID.[1]
-
Water Content: Determined by Karl Fischer titration.[1]
-
Residual Solvents: Quantified by headspace GC-MS.[1]
-
Non-Volatile Impurities: Measured by thermogravimetric analysis (TGA).[1]
Visualizations
Caption: Workflow for qNMR Purity Assessment of this compound.
Caption: Comparison of Analytical Methods for Purity Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. asdlib.org [asdlib.org]
A Comparative Guide to Indole Synthesis: Fischer vs. Modern Palladium-Catalyzed Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for its construction remains a critical area of chemical research. This guide provides an objective comparison of the classical Fischer indole synthesis with modern palladium-catalyzed approaches, evaluating their performance based on experimental data, substrate scope, and operational considerations.
At a Glance: Fischer vs. Palladium
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Methods |
| Reagents | Phenylhydrazines, aldehydes/ketones, strong acid catalyst (Brønsted or Lewis) | Aryl halides/triflates, alkynes/alkenes/amines, Pd catalyst, ligands, base |
| Conditions | Often harsh, requiring high temperatures and strong acids | Generally milder, often proceeding at lower temperatures |
| Generality | Broadly applicable for many substituted indoles | Highly versatile with multiple disconnection strategies (e.g., Larock, Buchwald-Hartwig, Heck) |
| Functional Group Tolerance | Limited, sensitive functional groups may not be tolerated under acidic conditions | Generally broader, compatible with a wider range of functional groups |
| Key Advantages | Well-established, readily available starting materials, cost-effective | Mild conditions, high yields, excellent functional group tolerance, diverse substrate scope |
| Key Limitations | Harsh conditions, limited functional group tolerance, potential for side reactions | Catalyst cost and sensitivity, ligand optimization may be required |
Quantitative Performance Data
The following tables summarize quantitative data for the synthesis of representative indole derivatives, offering a direct comparison of the efficiency of the Fischer indole synthesis against various palladium-catalyzed methodologies.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Fischer Indole Synthesis | Acetophenone phenylhydrazone | Polyphosphoric acid | None | 100 | 0.1 | ~90 (crude) |
Table 2: Synthesis of 2,3-Disubstituted Indoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 24 | 95 |
| Larock Indole Synthesis | o-Iodoaniline, 1-Phenyl-1-propyne | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl | DMF | 100 | 24 | 85 |
Table 3: Synthesis of N-Arylindoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Indole, 4-Bromotoluene | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene | 100 | 24 | 95-99[2] |
| Buchwald-Hartwig Amination | Indole, 4-Chlorotoluene | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | Toluene | 100 | 24 | 85 |
Experimental Protocols
Detailed methodologies for key examples of both the Fischer indole synthesis and a modern palladium-catalyzed approach are provided below.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This two-step procedure involves the initial formation of acetophenone phenylhydrazone, followed by an acid-catalyzed cyclization.[3][4][5]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 15-30 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 2-Phenylindole
-
Place the dried acetophenone phenylhydrazone (1.0 eq) in a flask.
-
Add polyphosphoric acid (a 10-fold excess by weight) to the flask.
-
Heat the mixture to 100°C for 10 minutes.
-
Cool the reaction mixture and then carefully add ice-water.
-
Collect the precipitated crude 2-phenylindole by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Larock Indole Synthesis of 2,3-Disubstituted Indoles
This one-pot procedure exemplifies a modern palladium-catalyzed approach to indole synthesis.[1][6]
-
To a reaction vessel, add o-iodoaniline (1.0 eq), the desired internal alkyne (1.1-1.5 eq), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 eq), and potassium carbonate (2.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture at 100°C for 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2,3-disubstituted indole.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of the Fischer indole synthesis and a general workflow for modern palladium-catalyzed methods.
References
- 1. benchchem.com [benchchem.com]
- 2. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 3. Preparation of 2-phenylindole | PDF [slideshare.net]
- 4. studylib.net [studylib.net]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Comparative analysis of different catalysts for the N-alkylation of indoles
The N-alkylation of indoles is a fundamental transformation in organic synthesis, yielding scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of catalyst is paramount in achieving high efficiency, selectivity, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the N-alkylation of indoles, with a focus on organocatalysts, transition metal catalysts, and photocatalysts, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
Organocatalytic N-Alkylation
Organocatalysis offers a metal-free approach to N-alkylation, often providing high enantioselectivity. Chiral amines and phosphoric acids are common catalysts that activate substrates through the formation of iminium ions or by acting as Brønsted acids.
Performance of Organocatalysts
| Catalyst System | Indole Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Imidazolidinone | N-Methylindole | Crotonaldehyde | 20 | CH2Cl2 | -83 | 19 | 82 | 92 | |
| Quinine-derived thiourea | Indoline | α,β-Unsaturated ketone | 10 | Xylene | -20 | 24 | 86 | 96 | |
| Chiral Phosphoric Acid | Tryptamine derivative | Isoquinoline derivative | 10 | Toluene | RT | 24 | 98 | 82 |
Experimental Protocol: Enantioselective Organocatalytic N-Alkylation
This protocol describes the enantioselective alkylation of N-methylindole with crotonaldehyde using an imidazolidinone catalyst.
Materials:
-
N-Methylindole
-
(E)-Crotonaldehyde
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the imidazolidinone catalyst (0.02 mmol, 20 mol%) in CH2Cl2 (2.0 mL) at -83 °C is added trifluoroacetic acid (1.4 µL, 0.02 mmol, 20 mol%).
-
After stirring for 5 minutes, N-methylindole (0.1 mmol, 1.0 equiv) is added, followed by the dropwise addition of (E)-crotonaldehyde (0.12 mmol, 1.2 equiv).
-
The reaction mixture is stirred at -83 °C for 19 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3.
-
The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the N-alkylated indole.
Transition Metal-Catalyzed N-Alkylation
Transition metal catalysts, particularly those based on palladium, copper, and nickel, are highly effective for N-alkylation, offering broad substrate scope and high yields. These reactions often proceed through mechanisms involving oxidative addition, migratory insertion, and reductive elimination.
Performance of Transition Metal Catalysts
| Catalyst System | Indole Substrate | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| [Pd(C3H5)Cl]2 / Ligand | Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | 2.5 | Cs2CO3 | CH2Cl2 | 40 | 24 | 99 | 97 | |
| CuI / P(p-tolyl)3 | Indole | Benzophenone N-tosylhydrazone | 10 | KOH | Dioxane | 100 | 12 | 86 | N/A | |
| (thf)2NiBr2 / bpy | N-(2-Pyrazinyl)indole | 1-Chlorobutane | 10 | LiHMDS | Dioxane | 60 | 12 | 29 | N/A | |
| CuH / DTBM-SEGPHOS | N-(Benzoyloxy)indole | Styrene | 5 | NaOtBu | Toluene | 25 | 24 | 85 | 91 |
Experimental Protocol: Copper-Catalyzed N-Alkylation
This protocol details the copper-catalyzed N-alkylation of indole with a tosylhydrazone.
Materials:
-
Indole
-
Benzophenone N-tosylhydrazone
-
Copper(I) iodide (CuI)
-
Tri(p-tolyl)phosphine (P(p-tolyl)3)
-
Potassium hydroxide (KOH)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of indole (0.33 mmol, 1.0 equiv), benzophenone N-tosylhydrazone (0.50 mmol, 1.5 equiv), CuI (0.033 mmol, 10 mol%), P(p-tolyl)3 (0.033 mmol, 10 mol%), and KOH (0.83 mmol, 2.5 equiv) in anhydrous dioxane (2 mL) is placed in a sealed tube.
-
The reaction mixture is stirred at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Photocatalytic N-Alkylation
Photoredox catalysis has emerged as a powerful tool for N-alkylation, enabling the use of mild reaction conditions and novel substrate combinations. These reactions typically involve the generation of radical intermediates through single-electron transfer processes.
Performance of Photocatalysts
| Catalyst System | Indole Substrate | Alkylating Agent | Catalyst Loading (mol%) | Additive | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Ru(bpy)3Cl2 | N-Methylindole | Ethyl diazoacetate | 0.075 | N/A | CH3CN | RT | 8 | 30 | |
| fac-Ir(ppy)3 | Indole | α-Amino radical precursor | 0.05 | Base | NBP | RT | 24 | High |
Experimental Protocol: Photocatalytic N-Alkylation
This protocol describes the photocatalytic alkylation of N-methylindole with ethyl diazoacetate.
Materials:
-
N-Methylindole
-
Ethyl diazoacetate (EDA)
-
[Ru(bpy)3]Cl2
-
Acetonitrile (CH3CN), degassed
-
Blue LEDs
Procedure:
-
In a reaction vial, N-methylindole (1.25 mmol, 5 equiv), ethyl diazoacetate (0.25 mmol, 1 equiv), and [Ru(bpy)3]Cl2 (2.5 mol%) are dissolved in degassed CH3CN (2.5 mL).
-
The vial is sealed and the mixture is stirred under irradiation with blue LEDs at room temperature for 8 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the C2-alkylated indole product.
Visualizations
General Workflow for N-Alkylation of Indoles
Caption: General experimental workflow for the N-alkylation of indoles.
Comparative Catalytic Cycles
Caption: Comparison of organocatalytic and transition metal catalytic cycles.
Catalyst Selection Guide
A Comparative Analysis of 1-Butyl-2-methylindole and Other Indole-Based Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Butyl-2-methylindole and other key indole-based fragrance ingredients. Due to a lack of publicly available quantitative performance data for this compound, this document focuses on the known characteristics of common indolic compounds and outlines the experimental protocols necessary to generate comparative data. This approach is intended to highlight areas for future research and provide a framework for the systematic evaluation of novel indole derivatives.
Introduction to Indole-Based Fragrances
Indole and its derivatives are a class of aromatic heterocyclic organic compounds that are pivotal in both natural and synthetic perfumery.[1] In high concentrations, many indolic compounds possess a pungent, fecal, or mothball-like odor.[2] However, at very low concentrations, they exhibit a characteristic floral scent, indispensable for recreating the aroma of white flowers like jasmine, tuberose, and orange blossom.[2][3] Their unique olfactory profile adds richness, warmth, and a narcotic, diffusive quality to fragrance compositions.[2]
Beyond their scent profiles, the stability and substantivity of these molecules are critical performance indicators for their application in various consumer products. Alkylation and other structural modifications of the indole ring, such as in this compound, are strategies employed to modulate these properties, including odor profile and stability.
Comparative Data of Indole-Based Fragrance Ingredients
The following table summarizes the available data for this compound and compares it with other commonly used indole-based fragrance ingredients. It is important to note the significant data gap for this compound, underscoring the need for further experimental investigation.
| Parameter | This compound | Indole | 2-Methylindole (Skatole) | 3-Methylindole |
| CAS Number | 42951-35-9 | 120-72-9 | 91-55-4 | 83-34-1 |
| Molecular Formula | C₁₃H₁₇N | C₈H₇N | C₉H₉N | C₉H₉N |
| Molecular Weight | 187.28 g/mol | 117.15 g/mol | 131.18 g/mol | 131.18 g/mol |
| Odor Profile | Floral, with potential animalic and woody undertones (presumed) | Intensely floral and animalic at low concentrations; fecal and mothball-like at high concentrations.[2] | Milder, less fecal than 3-methylindole, with a warm, sweet, and slightly floral character. | Strong fecal and animalic odor, even at low concentrations; also described as having a warm, sweet, and over-ripe fruit character.[4] |
| Odor Threshold | Data not available | 0.000030 ppm (in air)[5] | Data not available | 0.000094 ppm (in air)[5] |
| Substantivity | Data not available | Good tenacity, can last for weeks on a smelling strip.[6] | Data not available | Data not available |
| Stability | Presumed to have improved stability against discoloration compared to Indole due to N-alkylation. | Prone to discoloration (browning) in the presence of light, air, and certain aldehydes.[7] | Data not available | Prone to discoloration. |
| Applications | Fragrance ingredient in perfumes and personal care products. | Key component in jasmine, tuberose, and other white floral accords; used in trace amounts as a floralizer and fixative.[2] | Used to impart warm, sweet, and animalic notes. | Used in artificial civet bases and to add natural "overmature flower" or "forest-floor" notes.[4] |
Experimental Protocols
To address the data gaps identified above and to facilitate a comprehensive comparison, the following experimental protocols are recommended.
Determination of Odor Threshold
Methodology: Triangle Odor Bag Method
This method is a standardized approach for determining the detection threshold of a substance.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the odorant in an odorless solvent (e.g., diethyl phthalate).
-
Bag Preparation: For each dilution level, prepare three identical, odorless gas sampling bags. Two bags will contain only purified, odorless air (blanks), and one will contain the diluted odorant in purified air.
-
Sensory Panel: A panel of trained and screened sensory assessors is used.
-
Presentation: Each panelist is presented with the set of three bags at each dilution level, starting from the lowest concentration.
-
Task: Panelists are instructed to identify the bag that has a different odor from the other two.
-
Data Analysis: The odor threshold is defined as the concentration at which 50% of the panel can correctly identify the odorous bag.[8] This is typically calculated using statistical methods such as the geometric mean of the individual thresholds.
Evaluation of Substantivity (Longevity)
Methodology: Dynamic Headspace Gas Chromatography-Mass Spectrometry (GC-MS) on a Substrate
This method measures the evaporation rate of a fragrance ingredient from a substrate (e.g., skin or fabric) over time.
Procedure:
-
Substrate Preparation: A standardized substrate (e.g., filter paper, fabric swatch, or synthetic skin) is placed in a temperature-controlled environment.
-
Sample Application: A precise amount of the fragrance ingredient, diluted in a suitable solvent like ethanol, is applied to the substrate.
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), the volatile compounds evaporating from the substrate are collected using a dynamic headspace sampler. This involves passing a controlled flow of inert gas over the substrate and trapping the volatiles on an adsorbent tube.[9][10]
-
GC-MS Analysis: The trapped volatiles are then thermally desorbed from the tube and analyzed by GC-MS to identify and quantify the fragrance ingredient.[11][12]
-
Data Analysis: The concentration of the fragrance ingredient in the headspace at each time point is plotted to generate an evaporation curve. The substantivity is determined by the rate of decay of this curve. A slower decay indicates higher substantivity.
Assessment of Stability in a Cosmetic Base
Methodology: Accelerated Aging Study with Colorimetric and GC-MS Analysis
This protocol evaluates the chemical stability of a fragrance ingredient in a representative cosmetic base (e.g., a simple cream or lotion) under stressed conditions.
Procedure:
-
Sample Preparation: Prepare samples of the cosmetic base containing a known concentration of the fragrance ingredient. A control sample of the base without the fragrance is also prepared.
-
Accelerated Aging: Store the samples under various conditions to simulate long-term storage and stress. Common conditions include:
-
Elevated temperature (e.g., 40°C, 50°C)
-
Exposure to UV light
-
Freeze-thaw cycles
-
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), the samples are evaluated for:
-
Color Change: Measured using a spectrophotometer or colorimeter to quantify any discoloration.
-
Odor Profile: Assessed by a trained sensory panel to detect any changes in the fragrance character.
-
Chemical Degradation: The concentration of the fragrance ingredient and the presence of any degradation products are determined by GC-MS analysis of an extract of the cosmetic base.
-
-
Data Analysis: The changes in color, odor, and chemical composition over time are compared to the control sample and to the initial state to determine the stability of the fragrance ingredient.
Visualization of Olfactory Signaling Pathway
The perception of odorants, including indole-based compounds, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. This interaction triggers a signal transduction cascade, which is a key area of research in understanding the sense of smell and in the development of novel fragrance ingredients.
Caption: Olfactory signal transduction cascade initiated by odorant binding.
The binding of an odorant molecule to an olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[13][14] The activated G-protein (Gαolf) stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[7][15] This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Ca²⁺ and Na⁺).[1][16] The resulting depolarization of the neuron membrane generates an action potential that is transmitted to the brain, leading to the perception of smell.[1] Understanding how different indole derivatives interact with specific ORs is a key area for future research.
References
- 1. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. US7632964B2 - Organic compounds - Google Patents [patents.google.com]
- 4. WO2019228903A1 - Odorant secondary alcohols and their compositions - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. env.go.jp [env.go.jp]
- 9. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. mdpi.com [mdpi.com]
- 12. jcanoingenieria.com [jcanoingenieria.com]
- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Cytotoxicity comparison of 1-Butyl-2-methylindole with other indole derivatives
Indole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] The versatility of the indole scaffold allows for structural modifications that can significantly modulate the cytotoxic properties of these compounds. This guide summarizes the cytotoxic effects of several indole derivatives against various cancer cell lines, details the experimental protocols used for their evaluation, and explores the underlying signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic potential of indole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity. The following table summarizes the IC50 values for a selection of indole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-one Derivative (General) | Various | Varies | [1] |
| Substitution with electron-withdrawing groups at position 5 enhances activity. | |||
| 3-Benzylidene Indole-2-one (5-bromo substituted) | MCF7 | <10 | [3] |
| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | [4] |
| Phthalide-fused Indole (5-chloro substituted indoline) | HL-60 | 45.4 | [5] |
| HepG2 | 57.7 | [5] | |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | 1.2 ± 0.02 | [6] |
| MDA-MB-231 | Sub-micromolar | [6] | |
| A549 | Sub-micromolar | [6] | |
| Indolo–pyrazole grafted with thiazolidinone (6c) | SK-MEL-28 | 3.46 | [7] |
| (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one (8l) | MDA-MB-231 | Not specified | [8] |
Note: The data presented is a selection from various studies and experimental conditions may differ. Direct comparison of IC50 values across different studies should be done with caution.
Based on the structure-activity relationship (SAR) studies of indole derivatives, it can be inferred that substitutions on the indole ring and at the N1-position significantly influence their cytotoxic activity.[1] For 1-Butyl-2-methylindole, the presence of a butyl group at the N1-position increases its lipophilicity, which may affect its cell permeability and interaction with molecular targets.[1] The methyl group at the 2-position can also modulate its biological activity. Further experimental studies are required to determine the specific cytotoxic profile of this compound.
Experimental Protocols
The evaluation of the cytotoxicity of indole derivatives typically involves a series of in vitro cell-based assays. The following are detailed methodologies for key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Incubation: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] The intensity of the color is proportional to the number of viable cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many indole derivatives are mediated through the induction of apoptosis (programmed cell death). This process involves complex signaling cascades that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Many indole derivatives exert their anticancer effects by inducing apoptosis.[10] One of the key signaling pathways involved is the Bcl-2 family-regulated intrinsic apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Spectroscopic Comparison of 1-Butyl-2-methylindole and Its Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectral Signatures of 1-Butyl-2-methylindole and Its Positional Isomers.
This guide provides a comprehensive comparative analysis of the spectroscopic data for this compound and its isomers. A thorough understanding of the distinct spectral characteristics of these molecules is crucial for their unambiguous identification in complex matrices, a fundamental requirement in synthetic chemistry, drug discovery, and materials science. This document presents a side-by-side comparison of their Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and discuss the expected spectral characteristics of its isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₃H₁₇N | 187.28 | 187 (M⁺), 144 ([M-C₃H₇]⁺), 130 ([M-C₄H₉]⁺, base peak)[1] |
| Isomers (e.g., 1-Butyl-3-methylindole, 2-Butyl-1-methylindole, 3-Butyl-1-methylindole) | C₁₃H₁₇N | 187.28 | The molecular ion peak at m/z 187 is expected for all isomers. Fragmentation patterns will differ based on the stability of the resulting fragments. For example, isomers with the butyl group on a carbon atom of the indole ring may show fragmentation patterns related to the loss of alkyl radicals from the butyl chain. |
Table 2: ¹H NMR Spectroscopic Data (Predicted for this compound in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.6 | d | 1H | Indole H-4 or H-7 |
| ~7.0-7.3 | m | 3H | Indole H-5, H-6, and H-3 |
| ~4.1 | t | 2H | N-CH₂ (butyl) |
| ~2.4 | s | 3H | C₂-CH₃ |
| ~1.8 | m | 2H | N-CH₂-CH₂ (butyl) |
| ~1.4 | m | 2H | N-(CH₂)₂-CH₂ (butyl) |
| ~0.9 | t | 3H | N-(CH₂)₃-CH₃ (butyl) |
Note on Isomers: The chemical shifts and coupling patterns for the isomers of this compound will vary significantly. For instance, in an isomer where the butyl group is attached to a carbon of the indole ring, the signals for the butyl protons will be in a different region and will likely show different multiplicities compared to the N-butyl group. The position of the methyl group will also significantly influence the chemical shifts of the adjacent aromatic protons.
Table 3: ¹³C NMR Spectroscopic Data (Predicted for this compound in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-7a |
| ~135 | C-2 |
| ~128 | C-3a |
| ~120-122 | C-4, C-5, C-6 |
| ~109 | C-7 |
| ~100 | C-3 |
| ~45 | N-CH₂ (butyl) |
| ~32 | N-CH₂-CH₂ (butyl) |
| ~20 | N-(CH₂)₂-CH₂ (butyl) |
| ~14 | N-(CH₂)₃-CH₃ (butyl) |
| ~12 | C₂-CH₃ |
Note on Isomers: The chemical shifts in the ¹³C NMR spectra of the isomers will be highly dependent on the substitution pattern. The attachment of the electron-donating alkyl groups to different positions on the indole ring will alter the electron density and thus the chemical shifts of the carbon atoms.
Table 4: IR Spectroscopic Data (Predicted for this compound)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch (butyl and methyl) |
| ~1615, 1460 | Aromatic C=C stretch |
| ~1330 | C-N stretch |
Note on Isomers: Isomers that have an N-H bond (e.g., 2-butyl-3-methylindole) will show a characteristic N-H stretching band in the region of 3400-3200 cm⁻¹, which will be absent in N-substituted isomers like this compound.
Table 5: UV-Vis Spectroscopic Data (Predicted for this compound in Ethanol)
| λmax (nm) | Assignment |
| ~280-290 | π-π* transition |
| ~220-230 | π-π* transition |
Note on Isomers: The position of the alkyl substituents can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima due to their electronic effects on the indole chromophore. For instance, a related compound, 1-butyl-2,3,3-trimethylindol-1-ium iodide, shows absorption maxima between 279 and 285 nm.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the sample's solubility.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or the pure salt plates. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm for indole derivatives).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is a common method.
-
Ionization: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.
Visualization of Experimental Workflow
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Performance of 1-Butyl-2-methylindole in organic light-emitting diodes (OLEDs) compared to other materials
A Comparative Analysis of Functional Materials in Organic Light-Emitting Diodes
An initial search for the performance of 1-Butyl-2-methylindole in organic light-emitting diodes (OLEDs) did not yield specific experimental data. This suggests that this particular compound may not be a commonly utilized or extensively researched material for this application. Therefore, this guide provides a comparative overview of well-established and characterized materials that are archetypes for different functional layers within an OLED device structure. The performance of these materials serves as a benchmark for the development of new organic semiconductors.
This guide will focus on three widely used materials: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) as a hole transport material, Tris(8-hydroxyquinoline)aluminum (Alq3) as an emissive and electron transport material, and 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as an electron transport and hole-blocking material.
Comparative Performance of Standard OLED Materials
The efficiency and longevity of an OLED are critically dependent on the materials used in its various layers. The following table summarizes key performance metrics for NPB, Alq3, and TPBi based on reported experimental data. It is important to note that the performance of a material is highly dependent on the overall device architecture, including the other materials used and the layer thicknesses.
| Material | Function | Device Structure | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Luminance (cd/m²) | Driving Voltage (V) |
| NPB | Hole Transport Layer (HTL) | ITO/NPB (50nm)/Alq3 (60nm)/LiF (0.3nm)/Al (60nm) | Not explicitly stated for NPB alone, but crucial for device efficiency. | Device with NPB as HTL showed efficiency of 3.3 to 5.5 cd/A.[1] | - | - |
| Alq3 | Emissive Layer (EML) & Electron Transport Layer (ETL) | ITO/NPB (50nm)/Alq3 (60nm)/LiF (0.3nm)/Al (60nm) | Up to 4.6% in a simple device structure.[2] | - | >1000 | - |
| Alq3 | Host in White OLED (WOLED) | Complex WOLED structure | Up to 19%[2] | - | - | - |
| TPBi | Electron Transport Layer (ETL) | ITO/MoO3/TAPC/TCTA:Ir(MDQ)2(acac)/TPBi (35nm)/LiF/Al | - | 10.1 cd/A @ 1000 cd/m²[3] | >1000 | - |
| TPBi | Host for Emitter | ITO/MoO3/[C60]/TPBi/Ba/Al | - | - | UV emission observed | - |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment to prevent contamination and degradation of the organic materials.
Substrate Preparation and Cleaning
-
Initial Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.[4]
-
Drying: After sonication, the substrates are dried using a stream of high-purity nitrogen gas.[4]
-
UV-Ozone Treatment: Immediately before being loaded into a vacuum chamber, the substrates are treated with UV-ozone for 10-15 minutes. This process removes residual organic contaminants and increases the work function of the ITO, which facilitates better hole injection.[5]
Organic and Metal Layer Deposition
Device fabrication is typically carried out in a high-vacuum environment (< 10⁻⁶ Torr) using vacuum thermal evaporation (VTE).[5]
-
Layer Deposition: The organic materials (e.g., NPB, Alq3, TPBi) and the cathode materials are placed in separate crucibles within the vacuum chamber.
-
Rate Control: The crucibles are heated to sublimate the materials, which then deposit as thin films onto the substrate. The deposition rate is monitored using a quartz crystal microbalance and is typically maintained at 0.5-2 Å/s for organic layers.[5]
-
Layer Thickness: The thickness of each layer is critical for device performance. A typical device structure might be: NPB (40-60 nm), Alq3 (60 nm), and TPBi (30-40 nm).[3][6]
-
Cathode Deposition: A shadow mask is used to define the active area of the device during the deposition of the cathode. A common cathode consists of a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) to enhance electron injection, followed by a thicker layer of Aluminum (Al) (100 nm).[5][6]
Device Encapsulation and Characterization
-
Encapsulation: Due to the sensitivity of organic materials to moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) immediately after fabrication. This is often done by sealing a glass coverslip over the device using a UV-cured epoxy resin.[4][5]
-
Performance Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photodiode. The electroluminescence (EL) spectra are recorded with a spectrometer to determine the emission color and calculate the Commission Internationale de l'Eclairage (CIE) coordinates. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.[7]
Visualizing the OLED Structure and Workflow
The following diagrams illustrate the fundamental architecture of a multi-layer OLED and the general workflow for its fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-Butyl-2-methylindole
This guide presents a comparative analysis of two primary analytical techniques for the quantification of 1-Butyl-2-methylindole: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective of this document is to provide researchers, scientists, and drug development professionals with a framework for the cross-validation of these methods, ensuring data integrity, reliability, and interchangeability in a research and development setting. This compound is a versatile compound utilized in the synthesis of novel compounds for pharmaceuticals and advanced materials.[1] Accurate and precise quantification is therefore critical for its application.
The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While both GC-MS and LC-MS/MS are powerful techniques for the quantification of organic molecules, they possess distinct advantages and limitations. Cross-validation is the process of formally demonstrating that two different analytical methods are in agreement and can be used interchangeably.[2] This is particularly important when data from different laboratories or from different stages of drug development need to be compared.
Methodology Comparison
A summary of the key validation parameters for the two methods is presented below. These parameters are essential for evaluating the performance and suitability of each method for the quantification of this compound.
| Validation Parameter | Method A (GC-MS) | Method B (LC-MS/MS) | Acceptance Criteria (based on ICH Guidelines) |
| Linearity (R²) | 0.9989 | 0.9998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 97.8% - 102.5% | 99.2% - 101.8% | 80% - 120% |
| Precision (% RSD) | |||
| - Repeatability | 2.1% | 1.5% | ≤ 2% |
| - Intermediate Precision | 2.8% | 2.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.15 ng/mL | - |
| Robustness | Unaffected by minor changes in flow rate and oven temperature ramp. | Unaffected by minor changes in mobile phase composition and flow rate. | - |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of this compound using GC-MS. This technique is well-suited for volatile and semi-volatile compounds.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 1.5 µg/mL to 100 µg/mL.
-
For analysis, samples are diluted with methanol to fall within the calibration range. An internal standard (e.g., d5-indole) is added to all samples and standards.
2. Chromatographic Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Temperature Program:
-
Initial oven temperature: 100°C, hold for 1 minute.
-
Ramp rate: 15°C/min to 280°C.
-
Final hold time: 5 minutes.
-
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification of the target ion for this compound.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and for samples in complex matrices.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 0.15 ng/mL to 500 ng/mL.
-
Sample preparation may involve protein precipitation for biological matrices (e.g., with acetonitrile), followed by centrifugation and dilution of the supernatant. An internal standard (e.g., d5-1-Butyl-2-methylindole) is added prior to sample processing.
2. Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient is used to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
The following diagrams illustrate the workflow for the cross-validation of the analytical methods and a decision-making process for method selection.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis, particularly the nature of the sample matrix and the required level of sensitivity. LC-MS/MS generally offers superior sensitivity and is more suitable for complex biological matrices. On the other hand, GC-MS can be a robust and cost-effective option for less complex samples where high sensitivity is not a primary concern.
A thorough cross-validation as outlined in this guide is essential to ensure that data generated by either method is comparable and reliable. This is a critical step in maintaining data integrity throughout the lifecycle of a research or drug development project.
Disclaimer: The quantitative data and specific instrument parameters presented in this guide are hypothetical and for illustrative purposes. Actual method development and validation should be performed based on experimental data.
References
Safety Operating Guide
Proper Disposal of 1-Butyl-2-methylindole: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Butyl-2-methylindole, a versatile compound used in the fragrance, pharmaceutical, and material science industries, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, its structural similarity to other indole derivatives requires it to be handled as a potentially hazardous chemical.[2] This guide provides a step-by-step protocol for the safe handling and disposal of this compound, based on established best practices for hazardous laboratory waste management.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] |
| Body Protection | Laboratory coat and long-sleeved clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] |
Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[3] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[2] It is crucial to not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[2][4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
-
-
Waste Containment:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2] Plastic containers are often preferred for storing waste materials.[5]
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[2]
-
Ensure that the exterior of the waste container is clean and free of contamination.[2]
-
-
Waste Labeling:
-
Storage:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
In the absence of specific published degradation or neutralization protocols for this compound, attempting chemical treatment in the laboratory is not recommended. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2]
Quantitative Data: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇N[1] |
| Molecular Weight | 187.28 g/mol [1] |
| Appearance | Light yellow liquid[1] |
| Boiling Point | 127-133 °C / 5 mm Hg[1] |
| Purity | ≥ 98% (GC)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling 1-Butyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1-Butyl-2-methylindole (CAS No. 42951-35-9). Given the limited availability of specific quantitative safety data for this compound, the following recommendations are based on general best practices for handling indole derivatives and liquid organic chemicals.
Key Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 42951-35-9 | Chem-Impex[1] |
| Molecular Formula | C₁₃H₁₇N | Chem-Impex[1] |
| Appearance | Light yellow liquid | Chem-Impex[1] |
| Storage Temperature | 0-8 °C | Chem-Impex[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the liquid which may cause eye irritation.[2] |
| Hand Protection | Chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling organic compounds. | Prevents skin contact. Due to the lack of specific breakthrough time data for this compound, it is advisable to double-glove and change gloves frequently, especially after any suspected contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any vapors. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Accidental Exposure
In the case of accidental exposure, follow these steps:
Caption: Immediate first aid procedures for accidental exposure to this compound.
Chemical Spill
For a chemical spill, the following procedure should be enacted:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: All waste containing this chemical must be disposed of through a licensed professional waste disposal service.[3] Do not pour down the drain.
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disclaimer: This guide is intended for informational purposes only and is based on general chemical safety principles. It is not a substitute for a comprehensive risk assessment and the user's own institutional safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
